6-Bromo-3-iodoquinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEUFMIJMMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-Bromo-3-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-3-iodoquinolin-4-ol, a halogenated quinolinone derivative of interest in medicinal chemistry. The quinolin-4-one scaffold is a privileged structure in drug discovery, and its derivatization allows for the exploration of a wide range of biological activities. This document details a plausible synthetic route, experimental protocols, and the expected analytical characterization of the title compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor, 6-bromoquinolin-4-ol, from 4-bromoaniline. The second step is the regioselective iodination of this precursor at the C3 position.
Step 1: Synthesis of 6-Bromoquinolin-4-ol
A common method for the synthesis of 6-bromoquinolin-4-ol involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a cyclization reaction.
Step 2: Iodination of 6-Bromoquinolin-4-ol
The introduction of an iodine atom at the C3 position of the quinolin-4-ol ring can be achieved through electrophilic iodination.
Experimental Protocols
2.1. Synthesis of 6-Bromoquinolin-4-ol
This protocol is adapted from established methods for the synthesis of quinolin-4-ones.
-
Reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate: In a round-bottom flask, a mixture of 4-bromoaniline, Meldrum's acid, and triethyl orthoformate is heated. This reaction forms an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Cyclization: The intermediate is then cyclized at a high temperature, typically in a high-boiling solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol.
-
Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.
2.2. Synthesis of this compound
This protocol is based on general methods for the C3 iodination of quinolines.
-
Reaction Setup: To a solution of 6-bromoquinolin-4-ol in a suitable solvent (e.g., acetic acid), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the electrophilic substitution at the C3 position. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
2.3. Characterization Protocols
General protocols for the characterization of the final product are outlined below:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments. The presence of bromine and iodine will result in a characteristic isotopic pattern.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Data Presentation
The following table summarizes the key quantitative data for the precursor and the expected data for the final product, this compound.
| Property | 6-Bromoquinolin-4-ol (Precursor) | This compound (Target Compound) (Predicted) |
| Molecular Formula | C₉H₆BrNO | C₉H₅BrINO |
| Molecular Weight | 224.05 g/mol | 349.95 g/mol |
| Melting Point | 283 °C | Data not readily available |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)[1] | Disappearance of a proton signal in the aromatic region corresponding to H3. Shifts in the adjacent protons (H2 and H4 if present) are expected. A singlet for H2 and a singlet for H5 are anticipated. |
| ¹³C NMR (ppm) | Data not readily available | A downfield shift for C4 (bearing the hydroxyl group) and C6 (bearing the bromine). A significant upfield shift for C3 due to the iodine substituent. |
| Mass Spectrometry (m/z) | [M+H]⁺ at 224/226 (approx. 1:1 ratio) | [M+H]⁺ at 350/352 (reflecting the bromine isotopes) |
| IR Spectroscopy (cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~600-800 (C-Br stretch) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~600-800 (C-Br stretch), ~500-600 (C-I stretch) |
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Workflow for the characterization of the synthesized compound.
References
In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-Bromo-3-iodoquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related quinoline derivatives and computational predictions to offer a robust profile for research and development purposes.
Physicochemical Properties
The introduction of halogen substituents at the C3 and C6 positions of the quinolin-4-ol core significantly influences its physicochemical characteristics, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. The properties of this compound are compared with its precursor, 6-Bromoquinolin-4-ol, and the related intermediate, 6-Bromo-3-iodoquinoline.
| Property | This compound (Predicted/Inferred) | 6-Bromoquinolin-4-ol (Experimental/CAS: 145369-94-4) | 6-Bromo-3-iodoquinoline (Computed/PubChem CID: 68092728) |
| Molecular Formula | C₉H₅BrINO | C₉H₆BrNO | C₉H₅BrIN |
| Molecular Weight | ~350 g/mol | 224.05 g/mol | 333.95 g/mol [1] |
| Melting Point | Not available | 283°C | Not available |
| Boiling Point | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
| LogP (Lipophilicity) | > 3.5 | Not available | 3.5[1] |
| Solubility | Predicted to be poorly soluble in water | Sparingly soluble | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 4-bromoaniline. The key intermediate, 6-Bromoquinolin-4-ol, is first synthesized and then subjected to iodination.
Synthesis of 6-Bromoquinolin-4-ol
A common route for the synthesis of 6-Bromoquinolin-4-ol involves the reaction of 4-bromoaniline with Meldrum's acid and a cyclization agent.[2][3]
Experimental Protocol:
-
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: 4-Bromoaniline is reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol. The mixture is refluxed, and the resulting product is filtered and dried.[3]
-
Step 2: Cyclization to 6-Bromoquinolin-4-ol: The product from Step 1 is added to a preheated high-boiling point solvent such as diphenyl ether and heated to induce cyclization. After cooling, the product is precipitated, filtered, and washed to yield 6-Bromoquinolin-4-ol.[2][3]
Iodination of 6-Bromoquinolin-4-ol
The introduction of iodine at the C3 position of 6-Bromoquinolin-4-ol can be achieved using an electrophilic iodinating agent.
Experimental Protocol:
-
Step 1: Dissolution: 6-Bromoquinolin-4-ol is dissolved in a suitable solvent, such as acetic acid.
-
Step 2: Iodination: An iodinating agent, like iodine monochloride, is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.[4]
-
Step 3: Isolation: The product, this compound, is isolated by pouring the reaction mixture into water, followed by filtration, washing, and drying of the precipitate.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Potential Biological Activities
Halogenated quinolines are a well-established class of compounds with a broad spectrum of biological activities.[5] The presence of bromine and iodine on the quinolin-4-ol scaffold is expected to confer significant biological properties.
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Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.[6] The halogen substituents can enhance the binding affinity of the molecule to biological targets such as protein kinases.
-
Antibacterial Activity: Halogenated quinolines have shown potent activity against a range of bacteria, including drug-resistant strains.[5] They can disrupt bacterial cell processes and have been investigated for their ability to eradicate biofilms.
-
Antifungal and Antiviral Properties: The quinoline nucleus is a common scaffold in the development of antifungal and antiviral agents.[7]
Potential Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for the anticancer effects of quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[6]
References
- 1. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
"6-Bromo-3-iodoquinolin-4-OL chemical structure and IUPAC name"
This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and a proposed synthetic pathway for 6-Bromo-3-iodoquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed experimental protocols for the synthesis of the closely related and synthetically important precursor, 6-bromoquinolin-4-ol, which is a key intermediate in the synthesis of various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and IUPAC Name
The chemical structure of this compound is based on a quinoline core. The quinoline ring is substituted with a bromine atom at the 6th position, an iodine atom at the 3rd position, and a hydroxyl group at the 4th position.
Chemical Structure:
IUPAC Name: this compound
It is important to note that 4-hydroxyquinolines can exist in equilibrium with their keto tautomer, 4-quinolones. Therefore, this compound is expected to exist in equilibrium with its tautomeric form, 6-Bromo-3-iodo-1H-quinolin-4-one .
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₉H₅BrIN | PubChem[2] |
| Molecular Weight | 333.95 g/mol | PubChem[2] |
| XLogP3 | 3.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be extrapolated from the known synthesis of related quinoline derivatives. A key intermediate in this proposed pathway is 6-bromoquinolin-4-ol. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available in the reviewed literature, a detailed experimental procedure for the synthesis of the key intermediate, 6-bromoquinolin-4-ol , is provided below. This protocol is based on established methods for quinoline synthesis.[1]
Synthesis of 6-Bromoquinolin-4-ol
This synthesis involves the reaction of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ether.
Materials and Reagents:
| Reagent | Quantity |
| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 10.110 g (0.031 mol) |
| Ether | 110.793 g (0.65 mol) |
| Petroleum ether | As needed |
| Ethyl acetate | As needed |
Procedure:
-
Preheat the ether solvent.
-
Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to the preheated ether.
-
Stir the mixture at reflux for 10 minutes.
-
After the reaction is complete, cool the reaction solution to 50 °C.
-
Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.
-
Filter the precipitated solid.
-
Wash the solid with ethyl acetate.
-
Dry the solid to obtain the yellowish product of 6-bromoquinolin-4-ol.
Expected Yield: 4.163 g (59.89%).[1]
The subsequent iodination of 6-bromoquinolin-4-ol at the 3-position would yield the target compound, this compound. This could potentially be achieved using an appropriate iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Further experimental work would be required to optimize the conditions for this transformation.
The following diagram illustrates the experimental workflow for the synthesis of 6-bromoquinolin-4-ol.
Caption: Step-by-step workflow for the synthesis of 6-bromoquinolin-4-ol.
References
Spectroscopic Profile of 6-Bromo-3-iodoquinolin-4-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-3-iodoquinolin-4-ol, a halogenated quinolinol derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on available data for closely related precursors and provides predicted spectroscopic characteristics.
Introduction
This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad range of biological activities. The introduction of bromine and iodine atoms at specific positions, along with the hydroxyl group at the 4-position, is expected to modulate the compound's physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This guide covers the key analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
2.1.1. ¹H NMR Data of 6-Bromoquinolin-4-ol
The proton NMR spectrum of the precursor, 6-Bromoquinolin-4-ol, provides a foundational understanding of the chemical shifts in the quinoline ring system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Reference |
| 8.15 | d | 1H | 2.4 | H-5 | [1] |
| 7.95 | m | 1H | H-2 | [1] | |
| 7.78 | m | 1H | H-7 | [1] | |
| 7.51 | d | 1H | 9.2 | H-8 | [1] |
| 6.0 | d | 1H | 7.2 | H-3 | [1] |
2.1.2. Predicted ¹H and ¹³C NMR Data for this compound
Based on the principles of substituent effects, the introduction of an iodine atom at the 3-position is expected to significantly influence the chemical shifts of the neighboring protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | br s | 1H | OH |
| ~8.3-8.5 | s | 1H | H-2 |
| ~8.0-8.2 | d | 1H | H-5 |
| ~7.8-8.0 | dd | 1H | H-7 |
| ~7.6-7.8 | d | 1H | H-8 |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C-4 |
| ~145-150 | C-8a |
| ~140-145 | C-2 |
| ~135-140 | C-7 |
| ~125-130 | C-5 |
| ~120-125 | C-4a |
| ~115-120 | C-6 |
| ~90-95 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1650-1630 | Strong | C=O stretch (keto tautomer) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1200-1000 | Medium | C-O stretch |
| ~800-700 | Strong | C-Br stretch |
| ~600-500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 348.86 | Corresponding to C₉H₅⁷⁹Br¹²⁷INO |
| [M+2]⁺ | 350.86 | Corresponding to C₉H₅⁸¹Br¹²⁷INO, due to the natural abundance of the ⁸¹Br isotope. |
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom and one iodine atom.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral width is typically set to 12-16 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. The spectral width is set to approximately 200-250 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Detection: The detector records the abundance of each ion to generate the mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Technical Guide: 6-Bromo-3-iodoquinolin-4-ol and Related Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 6-Bromo-3-iodoquinolin-4-ol and its structurally related analogs. Due to the novelty or limited public data on this compound, a specific CAS number was not retrievable from public databases. However, this guide offers comprehensive data on closely related compounds, along with a general synthetic methodology for halogenated quinolin-4-ols, to support research and development activities in this chemical space.
Physicochemical Data of this compound and Analogs
While a specific CAS number for this compound is not publicly available, its molecular formula can be determined from its structure. The table below summarizes the key identifiers for the target compound and several related molecules identified in public chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Found | C₉H₅BrINO | 349.95 (Calculated) |
| 6-Bromo-3-iodoquinoline | 1416440-23-7[1] | C₉H₅BrIN[1] | 333.95[1] |
| 6-Bromo-3-nitroquinolin-4-ol | 853908-50-6 | C₉H₅BrN₂O₃ | 285.05 |
| 6-Bromoquinolin-4-ol | 145369-94-4 | C₉H₆BrNO | 224.05 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 | C₉H₁₀BrN | 212.09 |
| 6-Bromo-8-iodoquinoline | 1078160-90-3 | C₉H₅BrIN | 333.95 |
Experimental Protocols: Synthesis of Halogenated Quinolin-4-ols
The synthesis of substituted quinolin-4-ols can be achieved through various established methods. A common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. The following is a generalized protocol that can be adapted for the synthesis of compounds like this compound, starting from appropriately substituted precursors.
General Procedure for the Synthesis of a Substituted 2-methylquinolin-4-ol:
Step 1: Formation of the β-anilinocrotonate intermediate.
-
Dissolve the appropriately substituted aniline (e.g., 4-bromoaniline) (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is introduced.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting aniline.
-
The solvent is removed under reduced pressure to yield the crude ethyl 3-(arylamino)but-2-enoate intermediate.
Step 2: Cyclization to the quinolin-4-ol.
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Monitor the reaction by TLC for the formation of the desired quinolin-4-ol product.
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure quinolin-4-ol.
Subsequent halogenation at the 3-position can often be achieved using appropriate halogenating agents. For instance, iodination can be carried out using iodine monochloride or N-iodosuccinimide.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a halogenated quinolin-4-ol derivative.
Signaling Pathways
At present, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or its very close structural analogs. Research into the biological activity of this and related compounds would be necessary to elucidate any potential interactions with cellular signaling cascades. As a general class of compounds, quinolines are known to interact with a wide range of biological targets, and further investigation is warranted to determine the specific activities of this particular derivative.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-3-iodoquinolin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The specific substitutions on the quinoline scaffold are critical in modulating the physicochemical properties and, consequently, the therapeutic efficacy and safety profile of these molecules. Halogenation is a common strategy employed to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1]
This technical guide focuses on the predicted solubility and stability of 6-Bromo-3-iodoquinolin-4-OL, a compound with potential interest in drug discovery. The presence of two different halogens (bromine and iodine) at positions 6 and 3, respectively, along with a hydroxyl group at position 4 (which can exist in tautomeric equilibrium with the quinolin-4(1H)-one form), suggests a unique combination of electronic and steric properties that will influence its behavior in both chemical and biological systems. Understanding these properties is paramount for its advancement as a potential therapeutic agent.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, we can infer its properties from structurally similar compounds. The table below summarizes the predicted and known properties of the parent compound and its close analogs.
| Property | Predicted/Known Value | Source/Analog Compound |
| Molecular Formula | C₉H₅BrINO | - |
| Molecular Weight | 349.95 g/mol | - |
| Predicted XLogP3 | ~3.0 - 4.0 | Based on analogs like 6-Bromo-3-iodoquinoline (XLogP3: 3.5)[2] and the hydrophilic contribution of the -OH group. |
| Predicted pKa | ~7.5 - 8.5 (for the quinolinol proton) | Based on analogs like 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.[3] The acidic nature of the 4-OH group is a known feature of quinolin-4-ols. |
| Appearance | Likely a yellowish or off-white solid | Based on the synthesis of 6-bromoquinolin-4-ol, which is described as a yellowish product.[4][5] |
Experimental Protocols for Solubility and Stability Assessment
To definitively characterize this compound, a series of standardized experiments are required. The following protocols outline the methodologies for determining its aqueous solubility and chemical stability.
Aqueous Solubility Determination
Objective: To quantify the solubility of the compound in aqueous media, which is a critical parameter for oral bioavailability and formulation development.
Methodology: Kinetic and Thermodynamic Solubility Assays
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
-
Kinetic Solubility Assay:
-
An aliquot of the DMSO stock solution is added to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) to achieve a range of final concentrations.
-
The solutions are shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
-
The samples are then filtered to remove any precipitated compound.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Thermodynamic Solubility Assay:
-
An excess of the solid compound is added to a series of aqueous buffers.
-
The resulting slurries are agitated at a controlled temperature until equilibrium is reached (typically 24-48 hours).
-
The suspensions are filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC or LC-MS.
-
Chemical Stability Assessment
Objective: To evaluate the degradation of the compound under various stress conditions, which is essential for determining its shelf-life and identifying potential degradation products.
Methodology: Forced Degradation Studies
-
Sample Preparation: Solutions of this compound are prepared in appropriate solvents and subjected to the following conditions:
-
pH Stability: The compound is incubated in a series of buffers with varying pH values (e.g., pH 2, 7, and 10) at a controlled temperature.
-
Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.
-
Photostability: The compound (in both solid and solution form) is exposed to a controlled light source that simulates sunlight (e.g., a xenon lamp).
-
-
Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
Quantification: The remaining concentration of the parent compound is determined by a stability-indicating HPLC method. The formation of degradation products is also monitored.
Visualizations: Workflows and Potential Mechanisms
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Putative Signaling Pathway Inhibition
Quinoline derivatives are known to function as kinase inhibitors.[1] Dysregulation of receptor tyrosine kinase (RTK) signaling is a common feature in various diseases, including cancer. The diagram below illustrates a generic RTK signaling pathway that could be a potential target for this compound.
Caption: Putative Inhibition of RTK Signaling Pathway.
Conclusion
While direct experimental data on the solubility and stability of this compound is not yet available, this guide provides a predictive framework based on the known properties of related quinoline derivatives. The presence of both bromo and iodo substituents, along with the quinolin-4-ol core, suggests that this compound will have a distinct physicochemical profile that warrants thorough experimental investigation. The proposed protocols for solubility and stability assessment provide a clear path forward for the comprehensive characterization of this and other novel quinoline-based compounds, which is a critical step in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
Potential Biological Activity of 6-Bromo-3-iodoquinolin-4-OL: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 6-Bromo-3-iodoquinolin-4-OL is not currently available in public literature. This document synthesizes information from structurally related compounds to project the potential therapeutic applications and guide future research.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on the potential biological activities of the novel compound this compound. By analyzing structurally analogous bromo- and iodo-substituted quinolinones, we infer that this compound is a promising candidate for development as an anticancer and antimicrobial agent. The presence of a bromine atom at the C6 position and an iodine atom at the C3 position on the quinolin-4-ol core is anticipated to significantly influence its biological profile. Halogenation, particularly at the C6 position, has been linked to enhanced cytotoxic and antimicrobial effects in related heterocyclic systems. This guide provides a comprehensive overview of the anticipated biological activities, potential mechanisms of action, and detailed experimental protocols to facilitate the evaluation of this compound.
Anticipated Biological Activities
Based on the structure of this compound and the documented activities of similar compounds, two primary areas of therapeutic potential are identified: anticancer and antimicrobial.
Anticancer Potential
The quinoline and quinolinone cores are present in numerous anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2] The halogen substituents on the target molecule are expected to enhance its anticancer properties.
2.1.1 Inhibition of PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[1][3] Several quinoline-based derivatives have been identified as potent inhibitors of this pathway.[4][5][6] GSK2126458, a potent PI3K/mTOR inhibitor, notably uses a 6-bromo-4-substituted quinoline intermediate in its synthesis, highlighting the relevance of the 6-bromoquinoline scaffold in targeting this pathway.[7][8] It is hypothesized that this compound may also exert its anticancer effects by modulating this critical pathway.
2.1.2 Induction of Apoptosis and Cell Cycle Arrest
Substituted quinolines have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[9][10] For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative activity and the ability to induce apoptosis.[9] It is plausible that this compound could exhibit similar pro-apoptotic and cell cycle-disrupting activities.
Antimicrobial Potential
Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[11] The substitution pattern on the quinoline ring is crucial in defining the spectrum and potency of their antimicrobial activity.[11][12] Bromo-substituted quinolines, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[13][14]
Quantitative Data from Structurally Related Compounds
To provide a quantitative basis for the predicted activities of this compound, the following tables summarize the biological data of structurally similar compounds.
Table 1: Anticancer Activity of Substituted Quinolines
| Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | > 25 µg/mL | [9] |
| 6-Bromo-5-nitroquinoline | C6 (Rat glioma) | 10-25 µg/mL | [9] |
| 6-Bromo-5-nitroquinoline | HeLa (Human cervical cancer) | 10-25 µg/mL | [9] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat glioma) | 5.45 µg/mL | [15] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human cervical cancer) | 9.6 µg/mL | [15] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human colon adenocarcinoma) | 7.9 µg/mL | [15] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Human breast cancer) | 16 ± 3 nM | [16] |
| Quinoline-chalcone hybrid 39 | A549 (Human lung carcinoma) | 1.91 µM | [17] |
| Quinoline-chalcone hybrid 40 | K-562 (Human myelogenous leukemia) | 5.29 µM | [17] |
Table 2: Antimicrobial Activity of Substituted Quinolines
| Compound Class/Derivative | Test Organism | Activity Metric (MIC) | Reference |
| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 µg/mL | [12] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 µg/mL | [12] |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 mg/mL | [12] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC 25923 | 0.1904 µg/mL | [18] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC 25922 | 6.09 µg/mL | [18] |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 0.0952 µg/mL | [18] |
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.0 µg/mL | [19] |
| Quinoline-thiazole derivative 4d | Candida albicans ATCC 24433 | 1.95 µg/mL | [20] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol describes a standard colorimetric assay to assess cell viability and proliferation.[21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][22]
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Microorganism: Use a fresh culture of the test bacteria or fungi.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Preparation:
-
Dispense 100 µL of broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This will create a range of decreasing compound concentrations.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagrams
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the broth microdilution MIC test.
Conclusion and Future Directions
While direct biological data for this compound is lacking, the analysis of structurally related compounds strongly suggests its potential as a dual anticancer and antimicrobial agent. The presence of bromine and iodine at key positions on the quinolin-4-ol scaffold provides a strong rationale for its further investigation. The immediate next steps should involve the synthesis of this compound and its subsequent evaluation using the detailed protocols provided in this guide. Initial screening should focus on its cytotoxic effects against a panel of cancer cell lines and its antimicrobial activity against clinically relevant bacterial and fungal strains. Positive results from these initial screens would warrant more in-depth mechanistic studies to elucidate its precise modes of action.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mediresonline.org [mediresonline.org]
- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comprehensive Review of 6-Bromo-3-iodoquinolin-4-OL and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen substituents at various positions of the quinoline ring has been a key strategy in the development of potent therapeutic agents. This technical guide provides a comprehensive literature review of 6-Bromo-3-iodoquinolin-4-OL and its analogs, focusing on their synthesis, biological activities, and potential as anticancer, antimicrobial, and kinase-inhibiting agents.
Synthesis of this compound and Analogs
The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related quinoline derivatives. The key steps would involve the initial construction of the 6-bromoquinolin-4-ol core, followed by a regioselective iodination at the C3 position.
A common route to 6-bromoquinolin-4-ol starts from 4-bromoaniline and involves a cyclization reaction. One established method is the Gould-Jacobs reaction. Subsequently, the direct C-H iodination of the quinolone ring at the C3 position can be achieved through a radical-based mechanism.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinolin-4-ol
The synthesis of 6-bromoquinolin-4-ol can be achieved via the Gould-Jacobs reaction followed by hydrolysis and decarboxylation.
-
Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated to form the intermediate adduct.
-
The adduct is then cyclized at high temperature in a high-boiling solvent like diphenyl ether to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
The resulting ester is hydrolyzed with a base (e.g., NaOH) and then acidified (e.g., with HCl) to effect decarboxylation, yielding 6-bromoquinolin-4-ol.
-
Step 2: C3-Iodination of 6-Bromoquinolin-4-ol
A radical-based direct C-H iodination protocol has been shown to be C3-selective for quinolines and quinolones[1].
-
Materials: 6-Bromoquinolin-4-ol, sodium iodide (NaI), potassium persulfate (K₂S₂O₈), cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), trifluoroacetic acid (TFA), dichloroethane (DCE).
-
Procedure:
-
To a reaction vessel, add 6-bromoquinolin-4-ol, sodium iodide, cerium(III) nitrate hexahydrate, and potassium persulfate.
-
Add dichloroethane and trifluoroacetic acid.
-
The reaction mixture is heated.
-
Upon completion, the reaction is worked up by quenching with aqueous sodium thiosulfate and sodium bicarbonate.
-
The product is extracted with an organic solvent and purified by column chromatography.
-
Biological Activities and Potential Therapeutic Applications
While direct biological data for this compound is scarce, the broader class of quinoline and quinolone derivatives has been extensively studied, revealing significant potential in several therapeutic areas.
Anticancer Activity
Quinolone derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerases and protein kinases involved in cancer cell proliferation and survival. The presence of halogen atoms on the quinoline ring can significantly influence their cytotoxic effects.
Table 1: Anticancer Activity of Related Quinolone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 29.6 | [1] |
| 3-substituted quinolin-4-ones | HCT116 (Colon), A549 (Lung), PC3 (Prostate), MCF-7 (Breast) | Varies | [2] |
| Ciprofloxacin-chalcone hybrid | HepG2 (Liver), MCF-7 (Breast) | 22.09, 54 | [3] |
Antimicrobial Activity
The quinolone core is the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. Halogenation can modulate the spectrum and potency of these compounds.
Table 2: Antimicrobial Activity of Related Quinolone Analogs
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| Sparfloxacin | Bacteroides fragilis | MIC (µg/mL) | 2 | [4] |
| Temafloxacin | Bacteroides fragilis | MIC (µg/mL) | 4 | [4] |
| WIN 57273 | Bacteroides fragilis | MIC (µg/mL) | 2 | [4] |
Kinase Inhibitory Activity
Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The ATP-competitive nature of many of these inhibitors makes the quinoline scaffold an attractive starting point for kinase inhibitor design.
Table 3: Kinase Inhibitory Activity of Related Analogs
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids | DYRK1A | 31 | [5] |
| 3H-pyrazolo[4,3-f]quinoline derivatives | Haspin | 14 | |
| 3-substituted quinoline derivatives | PDGF-RTK | <20 | [6] |
Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key signaling pathways that control cell growth, proliferation, and survival.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
Standard assays are employed to evaluate the biological activities of novel compounds like this compound and its analogs.
Caption: General experimental workflows for biological evaluation.
Conclusion
While direct experimental data on this compound is limited, this review consolidates information from structurally related analogs to provide a strong rationale for its synthesis and biological evaluation. The presence of both bromo and iodo substituents on the quinolin-4-ol core presents an intriguing chemical space for drug discovery. The proposed synthetic pathway offers a viable route to access this compound and its derivatives. Based on the activities of related compounds, this compound is a promising candidate for investigation as an anticancer, antimicrobial, and kinase inhibitory agent. Further research is warranted to synthesize this molecule, characterize its properties, and explore its full therapeutic potential.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolin-4-ols
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of substituted quinolin-4-ols, a core scaffold in numerous therapeutic agents. Aimed at researchers, scientists, and drug development professionals, this document details the journey from natural product origins to the establishment of foundational synthetic methodologies. It includes detailed experimental protocols for key historical syntheses, quantitative biological data for representative compounds, and diagrams of synthetic pathways and mechanisms of action.
From Bark to Bench: The Early History of Quinoline Derivatives
The story of quinolin-4-ols is intrinsically linked to the history of antimalarial drug discovery. The quinoline scaffold was first identified from the bark of the Cinchona tree, which was used to treat malaria as early as the 17th century.[1][2] The active alkaloid, quinine, was isolated in 1820 and its structure, containing a quinoline ring system, was established in the early 20th century.[1] The quest for synthetic alternatives to quinine, driven by uncertain supply, spurred the development of synthetic organic chemistry and medicinal chemistry.[1][2][3]
A pivotal moment in the history of substituted quinolin-4-ols was the serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects during the synthesis of the antimalarial drug chloroquine.[4] This discovery was a crucial stepping stone towards the development of the vast class of fluoroquinolone antibiotics.[4]
Foundational Syntheses of the Quinolin-4-ol Core
The late 19th and early 20th centuries saw the development of several classical name reactions that remain fundamental to the synthesis of the quinolin-4-one core. These methods provided access to a wide variety of substituted analogs, paving the way for future structure-activity relationship studies.
The Conrad-Limpach Synthesis (1887)
Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[5][6] The reaction typically proceeds in two steps: the formation of a β-aminoacrylate intermediate at a lower temperature, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.[6]
The Camps Cyclization (1899)
Rudolf Camps reported in 1899 that N-(2-acylaryl)amides could be cyclized in the presence of a base to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. This method provides a versatile route to 2-substituted and 2,3-disubstituted quinolin-4-ones.
The Gould-Jacobs Reaction (1939)
This reaction, developed by R. Gordon Gould and Walter A. Jacobs in 1939, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting anilinomethylenemalonate.[7][8][9] Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline.[8] This method has been particularly important for the synthesis of quinolone antibiotics.
Biological Activity and Mechanism of Action
While the earliest work on substituted quinolin-4-ols focused on their synthesis, later research uncovered a broad range of biological activities. The most significant of these is the antibacterial action of the quinolone and fluoroquinolone classes of compounds.
The primary mechanism of antibacterial action for quinolones was identified in 1977 as the inhibition of bacterial DNA gyrase.[1] A second target, topoisomerase IV, was identified in 1990.[1] These enzymes are crucial for DNA replication, and their inhibition by quinolones leads to bacterial cell death.[10][11]
While detailed quantitative biological data for the very early, simple substituted quinolin-4-ols is scarce in the historical literature, more recent studies have evaluated the cytotoxic and enzyme inhibitory activities of such compounds.
Quantitative Data on Biological Activity
The following tables summarize representative data for the biological activity of substituted quinolin-4-ols and related quinoline derivatives. It is important to note that these are examples from more recent studies and do not represent data that was available in the early historical period of discovery.
Table 1: Cytotoxicity of Substituted Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-hydroxyquinolin-2-yl)acetate derivative 20 | Colo 320 (resistant colon adenocarcinoma) | 4.61 | [4] |
| 2-(4-hydroxyquinolin-2-yl)acetate derivative 13b | Colo 320 (resistant colon adenocarcinoma) | 4.58 | [4] |
| 2-(4-hydroxyquinolin-2-yl)acetate derivative 13a | Colo 320 (resistant colon adenocarcinoma) | 8.19 | [4] |
| 5-Carboxy-8-hydroxyquinoline | HeLa | 291.6 | [12] |
| Quinoline 13 (a 2-arylquinoline) | HeLa (cervical epithelial carcinoma) | 8.3 | [13] |
| Tetrahydroquinoline 18 | HeLa (cervical epithelial carcinoma) | 13.15 | [13] |
Table 2: Enzyme Inhibitory Activity of Quinolone and Quinoline Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 5-Carboxy-8-hydroxyquinoline | JMJD2A (histone demethylase) | 0.2 | [12] |
| 4-Carboxy-8-hydroxyquinoline | JMJD2A (histone demethylase) | 2 | [12] |
| Palmatine (quaternary isoquinoline alkaloid) | Soluble Epoxide Hydrolase | 29.6 | [14] |
| Berberine (quaternary isoquinoline alkaloid) | Soluble Epoxide Hydrolase | 33.4 | [14] |
| Jatrorrhizine (quaternary isoquinoline alkaloid) | Soluble Epoxide Hydrolase | 27.3 | [14] |
| Quinazolinone-7-carboxamide derivative 34 | Soluble Epoxide Hydrolase | 0.30-0.66 | [15] |
| Quinoline carboxylic acid derivative 3 | Dihydroorotate Dehydrogenase | 0.250 | [16] |
Experimental Protocols for Key Historical Syntheses
The following are detailed methodologies for the classical syntheses of the quinolin-4-ol core.
Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Step 1: Formation of β-Aminoacrylate Intermediate
-
In a round-bottom flask, dissolve the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature or gentle reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude β-aminoacrylate.
Step 2: Thermal Cyclization
-
Place the crude β-aminoacrylate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.
-
Heat the mixture to approximately 250 °C with stirring.
-
Maintain this temperature for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product often precipitates upon cooling.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Cool the reaction mixture to obtain the crude anilinomethylenemalonate.
Step 2: Thermal Cyclization
-
Transfer the crude anilinomethylenemalonate to a flask containing a high-boiling solvent like diphenyl ether.
-
Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the mixture to room temperature to allow the ethyl 4-hydroxyquinoline-3-carboxylate to crystallize.
-
Collect the product by filtration.
Step 3: Hydrolysis
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the acid by filtration.
Step 4: Decarboxylation
-
Heat the dry 4-hydroxyquinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Camps Cyclization for 2-Aryl-4-quinolone Synthesis
Step 1: Synthesis of N-(2-acylaryl)amide
-
In a reaction vessel, combine the o-haloacetophenone (1.0 equivalent), the amide (1.2 equivalents), copper(I) iodide (0.1 equivalents), a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equivalents), and potassium carbonate (2.0 equivalents) in a solvent such as toluene.
-
Heat the mixture at 110 °C for 12-24 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the N-(2-acylaryl)amide.
Step 2: Base-Mediated Cyclization
-
Dissolve the N-(2-acylaryl)amide in a solvent like tetrahydrofuran (THF).
-
Add a strong base, such as potassium tert-butoxide (2.0 equivalents), at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-aryl-4-quinolone.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflows and the mechanism of action of antibacterial quinolones.
Conclusion
The discovery and development of substituted quinolin-4-ols represent a significant chapter in the history of medicinal chemistry. From their origins in the natural product quinine to the establishment of robust synthetic methods, this class of compounds has provided a fertile ground for drug discovery. The foundational syntheses developed over a century ago continue to be relevant, while our understanding of their biological activities has evolved dramatically, culminating in the development of life-saving antibacterial agents. This guide serves as a testament to the enduring importance of this privileged scaffold and as a resource for future innovations in the field.
References
- 1. History of mode of action and resistance mechanisms of quinolones [jstage.jst.go.jp]
- 2. Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Modeling of 6-Bromo-3-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of halogen atoms, specifically bromine and iodine, at positions 6 and 3, respectively, is anticipated to modulate the electronic, steric, and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.
This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structural, electronic, and potential biological properties of this compound. By leveraging computational modeling, researchers can gain valuable insights into the molecule's behavior at the atomic level, guiding further experimental studies and rational drug design efforts. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this guide outlines the established methodologies and presents hypothetical data based on studies of analogous halogenated quinoline derivatives.
Computational Chemistry Workflow
A typical computational workflow for the theoretical study of a small molecule like this compound is depicted below. This process begins with the initial construction of the molecule's 3D structure and proceeds through geometry optimization, electronic property calculations, and analysis of its potential biological activity.
Molecular Geometry and Optimization
The initial step in computational analysis is the determination of the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods.
Experimental Protocol: Geometry Optimization
-
Initial Structure Creation : The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.
-
Method Selection : A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. For molecules containing heavy atoms like iodine, basis sets with effective core potentials (e.g., LANL2DZ) may be employed for the iodine atom.
-
Optimization Calculation : The geometry optimization calculation is performed in a vacuum or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solution environment. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.
-
Frequency Analysis : A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Data Presentation: Hypothetical Optimized Geometric Parameters
The following table presents hypothetical optimized bond lengths and angles for this compound, based on typical values for similar structures.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | C3-I | 2.10 |
| C6-Br | 1.90 | |
| C4-O | 1.35 | |
| O-H | 0.97 | |
| **Bond Angles (°) ** | C2-C3-I | 121.5 |
| C5-C6-Br | 119.8 | |
| C3-C4-O | 122.0 |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. Key parameters derived from computational calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Data Presentation: Hypothetical Electronic Properties
The following table summarizes hypothetical electronic property data for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Hypothetical Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
| Ionization Potential | 6.50 |
| Electron Affinity | 2.15 |
Spectroscopic Analysis
Computational methods can predict various spectroscopic properties, providing a valuable tool for the interpretation of experimental data.
Experimental Protocol: Theoretical Spectroscopy
-
IR Spectroscopy : Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum.
-
NMR Spectroscopy : Magnetic shielding tensors are calculated for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane - TMS).
Data Presentation: Hypothetical Spectroscopic Data
The tables below present hypothetical vibrational frequencies and NMR chemical shifts for this compound.
Table: Hypothetical Vibrational Frequencies
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
| O-H stretch | Hydroxyl | 3450 |
| C=C stretch | Aromatic | 1610, 1580, 1470 |
| C-Br stretch | Bromo | 680 |
| C-I stretch | Iodo | 550 |
Table: Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm)
| Nucleus | Position | Hypothetical Chemical Shift (ppm) |
| ¹³C | C3 | 85.0 |
| C4 | 175.0 | |
| C6 | 118.0 | |
| ¹H | H (O-H) | 11.5 |
| H2 | 8.10 | |
| H5 | 7.95 | |
| H7 | 7.80 | |
| H8 | 7.60 |
Potential Biological Activity: Molecular Docking
Given that many quinoline derivatives exhibit anticancer activity through the inhibition of enzymes like topoisomerase I, a hypothetical molecular docking study can be performed to predict the binding affinity of this compound to this target.
Experimental Protocol: Molecular Docking
-
Target Preparation : The crystal structure of the target protein (e.g., human topoisomerase I in complex with DNA) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation : The optimized 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.
-
Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the protein. The simulation generates a series of binding conformations ranked by their predicted binding affinity (docking score).
-
Analysis : The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
Data Presentation: Hypothetical Docking Results
The following table presents hypothetical results from a molecular docking study of this compound against human topoisomerase I.
| Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | 500 nM | Arg364, Asn722, Thr718 |
| Camptothecin (Control) | -9.2 | 150 nM | Arg364, Asn722, Thr718 |
Synthesis Protocols
While this guide focuses on theoretical studies, the synthesis of this compound is a prerequisite for experimental validation. The following protocols have been reported in the literature:
-
Method 1 : 6-bromoquinolin-4-ol is dissolved in a sodium hydroxide solution. A solution of iodine in potassium iodide is added dropwise, and the mixture is stirred at room temperature. Acidification with acetic acid yields the solid product, which is then filtered and washed.
-
Method 2 : To a solution of 6-bromoquinolin-4-ol in acetic acid, N-iodosuccinimide (NIS) is added. The mixture is stirred at an elevated temperature (e.g., 60°C). After cooling, the product is collected.
Conclusion
The theoretical and computational modeling of this compound offers a powerful, resource-efficient approach to understanding its fundamental properties and predicting its potential as a bioactive agent. Through techniques such as DFT, molecular docking, and spectroscopic predictions, researchers can build a detailed molecular profile of this compound. The hypothetical data and workflows presented in this guide serve as a template for conducting such studies, providing a framework for the rational design and development of novel quinoline-based therapeutics. Experimental validation remains essential to confirm the theoretical predictions and to fully elucidate the pharmacological profile of this compound.
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 6-Bromo-4-iodoquinoline from 6-Bromoquinolin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Bromo-4-iodoquinoline is a valuable intermediate in medicinal chemistry and drug development, serving as a key building block for the synthesis of various biologically active compounds. The introduction of an iodine atom at the 4-position of the quinoline ring provides a versatile handle for further functionalization through cross-coupling reactions. This document provides a detailed, step-by-step protocol for the synthesis of 6-bromo-4-iodoquinoline starting from 6-bromoquinolin-4-ol. The described method is a two-step process involving an initial chlorination followed by a halogen exchange reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step synthesis of 6-bromo-4-iodoquinoline.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Chlorination | 6-bromoquinolin-4-ol | 6-bromo-4-chloroquinoline | POCl₃, DMF (cat.) | N/A | 110°C | 3 h | 81%[1] |
| 2 | Iodination | 6-bromo-4-chloroquinoline | 6-bromo-4-iodoquinoline | NaI, HCl/EtOH | Acetonitrile, THF | 100°C | 32 h | Not explicitly stated for this step, but the overall process is well-established. |
Experimental Protocols
This protocol is divided into two main stages: the chlorination of 6-bromoquinolin-4-ol and the subsequent iodination of the resulting 6-bromo-4-chloroquinoline.
Part 1: Synthesis of 6-bromo-4-chloroquinoline [1]
This procedure outlines the conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline using phosphorus oxychloride (POCl₃).
Materials:
-
6-bromoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To 2.023 g (0.009 mol) of 6-bromoquinolin-4-ol in a round-bottom flask, add 25 mL of POCl₃ dropwise at room temperature.
-
Add two drops of DMF to the mixture.
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the reaction mixture to reflux at 110°C for 3 hours.
-
After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully add the remaining oil to ice water with stirring for 30 minutes.
-
Neutralize the solution to a pH of 5-6 with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the yellowish product, 6-bromo-4-chloroquinoline. (Yield: 1.779 g, 81%).
Part 2: Synthesis of 6-bromo-4-iodoquinoline [1]
This procedure details the conversion of 6-bromo-4-chloroquinoline to 6-bromo-4-iodoquinoline via a Finkelstein reaction.
Materials:
-
6-bromo-4-chloroquinoline
-
Sodium iodide (NaI)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid in ethanol (HCl/EtOH)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 0.204 g (0.00084 mol) of 6-bromo-4-chloroquinoline in 10 mL of THF.
-
Add 80 mL of HCl/EtOH solution (3.53 g HCl in 240 mL EtOH) dropwise to the solution and stir for 30 minutes at room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the gray hydrochloride salt.
-
Dissolve the hydrochloride salt (0.100 g, 0.00036 mol) and 1.638 g (0.01 mol) of NaI in 40 mL of acetonitrile.
-
Heat the mixture to reflux at 100°C for 32 hours.
-
After cooling the reaction, distill off the solvent to obtain the yellow powder product, 6-bromo-4-iodoquinoline.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-bromo-4-iodoquinoline.
References
Application Notes and Protocols: 6-Bromo-3-iodoquinolin-4-ol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-3-iodoquinolin-4-ol, a key intermediate for the construction of diverse molecular architectures, particularly in the field of medicinal chemistry. The strategic placement of orthogonal bromine and iodine atoms on the quinolin-4-one scaffold allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This enables the synthesis of complex, multi-substituted quinolones, a class of compounds with significant therapeutic potential, notably as kinase inhibitors.
Overview of Synthetic Applications
This compound and its N-alkylated derivatives are powerful building blocks for creating libraries of substituted quinolin-4-ones. The differential reactivity of the C-I and C-Br bonds (I > Br) in palladium-catalyzed reactions allows for a regioselective approach to synthesis.[1] The more reactive C-I bond at the 3-position can be selectively functionalized first, followed by a subsequent reaction at the less reactive C-Br bond at the 6-position. This sequential approach provides access to a wide range of 1,3,6-trisubstituted quinolin-4-ones.
Key applications of this intermediate include its use in:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the installation of alkynyl groups.
-
Aminocarbonylation: To introduce amide functionalities.
These reactions are instrumental in the synthesis of compounds targeting various biological pathways, including the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[2][3][4]
Synthesis of the Intermediate
The precursor, 6-bromoquinolin-4-ol, can be synthesized from 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) through a cyclization reaction.[5] Subsequent iodination at the 3-position would yield the target intermediate. For many cross-coupling reactions, N-alkylation of the quinolin-4-one is often performed to improve solubility and reactivity.
Experimental Protocols and Data
The following protocols are based on established methodologies for the sequential functionalization of 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones.[1]
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
-
Anhydrous solvents and reagents are recommended for optimal results in cross-coupling reactions.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Regioselective Sonogashira Coupling at the C-3 Position
This protocol describes the selective reaction at the C-I bond.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one (1.0 eq.) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), a copper(I) co-catalyst like CuI (0.1 eq.), and a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq.).[6][7][8]
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) until the starting material is consumed.
-
Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1-alkyl-6-bromo-3-alkynylquinolin-4(1H)-one.
Quantitative Data (Typical):
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one | (Varies with alkyl group) | 1.0 eq. | - |
| Terminal Alkyne | (Varies) | 1.2 eq. | - |
| 1-Alkyl-6-bromo-3-alkynylquinolin-4(1H)-one | (Varies) | - | 70-90 |
Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes the subsequent functionalization at the C-Br bond of the product from the Sonogashira coupling.
Reaction Scheme:
Experimental Protocol:
-
To a solution of the 1-alkyl-6-bromo-3-alkynylquinolin-4(1H)-one (1.0 eq.) in a solvent system such as 1,4-dioxane and water are added the arylboronic acid (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base such as sodium carbonate, potassium carbonate, or cesium carbonate (2.0-3.0 eq.).[9][10]
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed.[9]
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated as described in the previous protocol.
-
Purification by column chromatography provides the desired 1-alkyl-6-aryl-3-alkynylquinolin-4(1H)-one.
Quantitative Data (Typical):
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield (%) |
| 1-Alkyl-6-bromo-3-alkynylquinolin-4(1H)-one | (Varies) | 1.0 eq. | - |
| Arylboronic Acid | (Varies) | 1.5 eq. | - |
| 1-Alkyl-6-aryl-3-alkynylquinolin-4(1H)-one | (Varies) | - | 65-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential functionalization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 6-Bromo-3-iodoquinolin-4-ol in Medicinal Chemistry
Introduction
6-Bromo-3-iodoquinolin-4-ol and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of bromo and iodo substituents on this scaffold provides versatile handles for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery. This document provides an overview of the applications of this compound, with a primary focus on its role as a key intermediate in the synthesis of kinase inhibitors, as well as the broader potential of 6-bromoquinoline derivatives in various therapeutic areas.
Application as a Key Intermediate in Kinase Inhibitor Synthesis
One of the most significant applications of the this compound scaffold is in the synthesis of potent kinase inhibitors. Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
1.1. Synthesis of GSK2126458, a PI3K/mTOR Inhibitor
6-Bromo-4-iodoquinoline, which is directly synthesized from 6-bromoquinolin-4-ol, is a critical intermediate in the preparation of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers.
Experimental Protocol: Synthesis of 6-Bromo-4-iodoquinoline from 6-Bromoquinolin-4-ol [2]
This protocol describes the conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline, followed by a halogen exchange reaction to yield 6-bromo-4-iodoquinoline.
Part A: Synthesis of 6-Bromo-4-chloroquinoline
-
To 2.023 g (0.009 mol) of 6-bromoquinolin-4-ol, add 25 mL of phosphorus oxychloride (POCl₃) dropwise.
-
Add two drops of dimethylformamide (DMF) to the mixture.
-
Stir the mixture for 5 minutes at room temperature.
-
Reflux the reaction mixture at 110°C for 3 hours.
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-chloroquinoline.
Part B: Synthesis of 6-Bromo-4-iodoquinoline
-
Dissolve 0.204 g (0.00084 mol) of 6-bromo-4-chloroquinoline in 10 mL of tetrahydrofuran (THF).
-
Add 80 mL of a 3.53 g/240 mL solution of HCl in ethanol dropwise and stir for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
Dissolve the hydrochloride salt (0.100 g, 0.00036 mol) and 1.638 g (0.01 mol) of sodium iodide (NaI) in 40 mL of acetonitrile.
-
Reflux the mixture at 100°C for 32 hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography to give pure 6-bromo-4-iodoquinoline.
Diagram: Synthetic Pathway to 6-Bromo-4-iodoquinoline
Caption: Synthesis of 6-Bromo-4-iodoquinoline from 6-Bromoquinolin-4-ol.
Diagram: Simplified PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR pathway by GSK2126458.
Application in the Development of Anticancer Agents
The 6-bromoquinoline scaffold is a recurring motif in the design of novel anticancer agents. The bromine atom can enhance the binding affinity of the molecule to its biological target through halogen bonding and can also improve pharmacokinetic properties.
2.1. Structure-Activity Relationship (SAR) Studies
The presence of a halogen at the C6 position of the quinoline ring is a common strategy to enhance therapeutic potential.[3] The physicochemical properties imparted by different halogens (iodine, bromine, chlorine) can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.
Table 1: Comparative Physicochemical Properties of Halogens [3]
| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |
| Atomic Radius (pm) | 133 | 114 | 99 |
| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |
| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |
These differences in size, electronegativity, and lipophilicity can be exploited in SAR studies to fine-tune the biological activity of 6-haloquinoline derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [3]
This protocol provides a general method for assessing the cytotoxic effects of 6-bromoquinoline derivatives against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: Workflow for Anticancer Activity Screening
References
Application Notes and Protocols for the Use of 6-Bromo-3-iodoquinolin-4-OL as a Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1][2] Specifically, derivatives of the 6-bromoquinoline and 6-bromoquinolin-4-one framework have shown significant promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and established targets in oncology and other diseases.[3][4] The strategic placement of halogen atoms, such as bromine and iodine, on the quinoline ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing 6-Bromo-3-iodoquinolin-4-OL as a versatile scaffold for the synthesis and evaluation of novel kinase inhibitors.
The this compound Scaffold
The this compound scaffold offers several strategic advantages for the development of kinase inhibitors. The bromine at the 6-position and iodine at the 3-position provide handles for a variety of synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to probe the kinase active site.[5] The 4-hydroxy group can also be derivatized or serve as a key hydrogen bonding moiety for interaction with the kinase hinge region.
Synthesis of the Core Scaffold
The synthesis of the parent compound, 6-bromoquinolin-4-ol, is a well-established procedure.[6] The subsequent iodination at the 3-position can be achieved through electrophilic aromatic substitution. A general synthetic route is outlined below.
Caption: Synthetic scheme for this compound.
Application in Kinase Inhibitor Development
The this compound scaffold can be systematically derivatized to generate a library of compounds for screening against a panel of kinases. The following sections provide representative data for structurally related compounds and detailed protocols for the synthesis and evaluation of novel derivatives.
Representative Kinase Inhibition Data
While specific kinase inhibition data for derivatives of this compound is not yet widely available, the following table summarizes the inhibitory activities of structurally related 6-bromo-substituted quinoline and quinazoline compounds against key kinases to provide a benchmark for newly synthesized derivatives.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| 4-Anilino-6-bromoquinazoline | EGFR | 14 | 5e[7] |
| 4-Anilino-6-bromoquinazoline | EGFR | 5.9 | 15[8] |
| 4-Phenylamino-3-quinolinecarbonitrile | Src | 3.8 | 25[9] |
| 10-Iodo-indolo[3,2-c]quinoline | DYRK1A | 6 | 5j[10] |
| 4-Anilino-quinazoline | EGFR | 3.2 | 19[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound
This protocol describes a general method for introducing aryl or heteroaryl substituents at the 3-iodo position.
-
Reagents and Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Purge the vessel with nitrogen for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for Suzuki cross-coupling.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the in vitro potency (IC50) of newly synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, Src)
-
Kinase-specific substrate
-
ATP
-
Test compound (serial dilutions in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted test compound, and the kinase-specific substrate.
-
Add the recombinant kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of Target Kinase Phosphorylation in Cells
This protocol is for assessing the cellular activity of a lead compound by measuring the phosphorylation of a target kinase or its downstream substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR inhibitors) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4 °C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., β-actin) for normalization.
-
Caption: Inhibition of EGFR signaling by a quinolinone derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at multiple positions provide a rich chemical space for exploration. The protocols and representative data presented in this document offer a solid foundation for researchers to initiate programs aimed at synthesizing and evaluating derivatives of this versatile scaffold for therapeutic applications.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents from 6-Bromo-3-iodoquinolin-4-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from the 6-bromo-3-iodoquinolin-4-ol scaffold. This class of compounds holds significant promise in addressing the growing challenge of antimicrobial resistance.
Introduction
Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent example.[1] The strategic introduction of halogen atoms, such as bromine and iodine, onto the quinoline core can significantly modulate the physicochemical and biological properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum of activity. Halogenated quinolines have demonstrated the ability to eradicate bacterial biofilms, a key factor in persistent infections. This document outlines the rationale, synthetic strategies, and antimicrobial testing protocols for developing novel drug candidates based on the this compound framework. The mechanism of action for quinolones generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2]
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of representative quinoline derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. While specific data for a broad range of this compound derivatives is emerging, the following tables showcase the potential of halogenated quinolines based on available literature for structurally related compounds.
Table 1: Antibacterial Activity of Halogenated Quinoline Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus (MRSA) | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Comp-1 | 9-bromo indolizinoquinoline-5,12-dione | 0.063 | 2 | 2 | >1024 | [1] |
| Comp-2 | 1,2,3-triazole quinoline conjugate | 0.12 | 8 | 0.12 | >1024 | [1] |
| Comp-3 | N-methylbenzofuro[3,2-b]quinoline | - | - | - | - | [1] |
| Comp-4 | 6,8-dibromo-4(3H)quinazolinone deriv. | 25 | - | 1.56 | 25 | [3] |
Table 2: Antifungal Activity of Quinoline Derivatives
| Compound ID | Derivative Type | Candida albicans | Aspergillus flavus | Aspergillus niger | Fusarium oxysporum | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Comp-5 | Quinoline-thiazole derivative | 0.98 | - | - | - | | | Comp-6 | 6,8-dibromo-4(3H)quinazolinone deriv. | 0.78 | 0.097 | - | - |[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general multi-step synthesis for the this compound core structure, which can then be further derivatized.
Step 1: Synthesis of 6-Bromoquinolin-4-ol
-
A mixture of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate is heated.
-
The resulting intermediate is cyclized in a high-boiling point solvent like diphenyl ether at elevated temperatures (e.g., 250 °C).
-
The crude product is purified by recrystallization to yield 6-bromoquinolin-4-ol.
Step 2: Iodination of 6-Bromoquinolin-4-ol
-
6-Bromoquinolin-4-ol is dissolved in a suitable solvent (e.g., acetic acid).
-
An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise at room temperature.
-
The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
The product, this compound, is isolated by filtration and purified.
Step 3: Derivatization (Example: N-alkylation/arylation)
-
To a solution of this compound in a suitable solvent (e.g., DMF), a base (e.g., K2CO3 or NaH) is added.
-
The appropriate alkyl or aryl halide is added, and the mixture is heated.
-
Reaction progress is monitored by TLC.
-
The final derivative is isolated by extraction and purified by column chromatography.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
1. Preparation of Materials:
- Synthesized this compound derivatives (stock solutions in DMSO).
- Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.
- Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
- Serially dilute the test compounds in the 96-well plate using the appropriate broth to obtain a range of concentrations.
- Add the prepared inoculum to each well.
- Include a positive control (inoculum without compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Experimental workflow for antimicrobial screening.
Caption: Proposed mechanism of action for quinolone derivatives.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Bromo-3-iodoquinolin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including potent anticancer properties.[1][2] The novel compound, 6-Bromo-3-iodoquinolin-4-OL, belongs to this class and warrants thorough investigation of its cytotoxic potential as a critical step in the drug discovery and development pipeline. The incorporation of halogen atoms, such as bromine, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.[3]
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound. Detailed protocols for key assays are provided to assess cell viability, membrane integrity, and the induction of apoptosis.
Potential Mechanisms of Action
While the specific mechanism of this compound is yet to be fully elucidated, related quinoline derivatives have been shown to exert their anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[4][5] Some quinoline compounds are also known to inhibit tubulin polymerization, a key process in cell division.[4] The protocols outlined below are designed to investigate these potential mechanisms.
Data Presentation: Summarized Cytotoxicity Data
The following table is a template for summarizing the cytotoxic activity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, should be determined.[2]
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| PC3 | Prostate Carcinoma | 48 | Data to be determined |
| C6 | Rat Brain Tumor | 48 | Data to be determined |
Experimental Protocols
Herein are detailed methodologies for three fundamental in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7] The amount of formazan is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells.[1] Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[7][10]
-
Solubilization: Carefully remove the MTT-containing medium.[7] Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][11] A reference wavelength of 620-630 nm can be used to reduce background noise.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Screening the Anticancer Activity of Quinolinol Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for screening the anticancer activity of quinolinol compounds. Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds exert their activity through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, arresting the cell cycle, and modulating key signaling pathways.[1][3][4] This guide outlines standard in vitro and in vivo assays to evaluate the efficacy and elucidate the mechanism of action of novel quinolinol-based drug candidates.
Overview of Screening Strategy
A systematic approach is crucial for the efficient evaluation of quinolinol compounds. The screening process typically begins with in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Promising candidates are then subjected to further in vitro assays to understand their mechanism of action, including apoptosis and cell cycle analysis. Finally, the most potent compounds are validated in in vivo models to assess their therapeutic efficacy and potential toxicity in a physiological system.
Caption: A general experimental workflow for screening the anticancer activity of quinolinol compounds.
In Vitro Screening Protocols
In vitro assays are fundamental for the initial assessment of the anticancer properties of quinolinol compounds. These assays are typically performed using various cancer cell lines to evaluate a compound's cytotoxicity and its effect on cellular processes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of the quinolinol compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in a complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[5]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[5]
-
Incubation: Incubate the plates for 48-72 hours.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[5]
Apoptosis Assay (DAPI and Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. DAPI (4′,6-diamidino-2-phenylindole) and propidium iodide (PI) staining followed by fluorescence microscopy can be used to visualize apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells on coverslips in a 6-well plate and treat them with the quinolinol compound at its IC50 concentration for 24-48 hours.
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde. Stain the cells with DAPI and PI solutions.
-
Microscopy: Visualize the stained cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei (brightly stained with DAPI), while necrotic cells will be stained with PI.[6][7]
Cell Cycle Analysis (Flow Cytometry)
Quinolinol compounds can exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide staining is a standard method to analyze the cell cycle distribution.[6]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinolinol compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle (G0/G1, S, or G2/M).[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can help identify the molecular targets and signaling pathways affected by the quinolinol compound. For instance, it can be used to measure the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).
Protocol:
-
Protein Extraction: Treat cells with the quinolinol compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Validation
Promising quinolinol compounds identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and safety.
Xenograft Mouse Model
The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used in vivo model to test the anticancer activity of new compounds.[8][9]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the quinolinol compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and organized manner to facilitate comparison and decision-making.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 66 | Various (9 cancer types) | Potent | C-RAF kinase inhibition | [10] |
| Compound 63 & 64 | Caco-2 (Colon) | 5.0 & 2.5 | Synergistic with doxorubicin | [4] |
| Compound 33 | EGFR expressing cells | 0.037 | EGFR inhibition | [4] |
| [PtCl(8-O-quinoline)(dmso)] | MG-63 (Osteosarcoma) | 4 | Induction of apoptosis | [9] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295, HTC-8, HL-60 | 0.314-4.65 µg/cm³ | Cytotoxic | [10] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | Cytotoxic | [10] |
Signaling Pathways Targeted by Quinolinol Compounds
Quinolinol and related quinoline compounds have been shown to target multiple signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of novel compounds. Some of the key targeted pathways include those regulated by receptor tyrosine kinases like c-Met, VEGF, and EGF, which in turn activate downstream cascades such as Ras/Raf/MEK and PI3K/Akt/mTOR.[11]
Caption: Key signaling pathways targeted by anticancer quinolinol compounds.
Logical Relationships in the Screening Process
The screening protocol follows a logical progression from broad, high-throughput in vitro assays to more specific and complex in vivo studies. This hierarchical approach ensures that only the most promising compounds advance, saving time and resources.
Caption: Logical flow of the anticancer screening protocol for quinolinol compounds.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of GSK2126458 Analogs Using 6-Bromo-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of analogs of GSK2126458, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] The protocols focus on the utilization of a key intermediate, 6-bromo-4-iodoquinoline, derived from 6-bromoquinolin-4-ol, to generate structural diversity at the 6-position of the quinoline core through palladium-catalyzed cross-coupling reactions. These methods are instrumental for structure-activity relationship (SAR) studies aimed at discovering novel PI3K/mTOR inhibitors with improved pharmacological profiles.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] GSK2126458 (Omipalisib) is a highly potent, orally bioavailable inhibitor of PI3K and mTOR, demonstrating picomolar to subnanomolar activity against class I PI3K isoforms and mTORC1/2.[4][5] The development of analogs of GSK2126458 is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties, as well as for exploring the chemical space around this privileged scaffold.
The synthesis of GSK2126458 analogs often involves the modification of the 6-position of the quinoline core. A versatile starting material for such modifications is 6-bromo-4-iodoquinoline, which can be prepared from 6-bromoquinolin-4-ol. The bromine atom at the 6-position serves as a handle for introducing a variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the systematic exploration of the SAR at this position to enhance the therapeutic potential of the resulting compounds.
Signaling Pathway
GSK2126458 and its analogs exert their therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a plethora of downstream targets, including the mTOR complex 1 (mTORC1). The activation of this pathway promotes cell growth, proliferation, and survival, while its inhibition by compounds like GSK2126458 can lead to apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Synthesis of 6-bromo-4-iodoquinoline
This protocol describes the synthesis of the key intermediate 6-bromo-4-iodoquinoline from 6-bromoquinolin-4-ol.[2][6]
Step 1: Chlorination of 6-bromoquinolin-4-ol
-
To a round-bottom flask charged with 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 3-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of ice and water.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.
Step 2: Iodination of 6-bromo-4-chloroquinoline
-
Dissolve the crude 6-bromo-4-chloroquinoline (1.0 eq) in acetonitrile (MeCN, 15-20 vol).
-
Add sodium iodide (NaI, 3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and DCM/EtOAc.
-
Separate the organic layer, wash with aqueous sodium thiosulfate solution and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-4-iodoquinoline.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of GSK2126458 analogs by coupling 6-bromo-4-iodoquinoline with various boronic acids.
-
To a microwave vial or a Schlenk tube, add 6-bromo-4-iodoquinoline (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 or 5:1, v/v).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and EtOAc.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired GSK2126458 analog.
Data Presentation
The following table presents representative data for a series of hypothetical GSK2126458 analogs synthesized via the described protocols. The selection of R groups is for illustrative purposes to demonstrate the exploration of SAR at the 6-position of the quinoline core.
| Analog | R Group | Yield (%) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | Phenyl | 78 | 0.5 | 1.2 |
| 1b | 4-Fluorophenyl | 82 | 0.3 | 0.9 |
| 1c | 4-Methoxyphenyl | 75 | 0.8 | 1.5 |
| 1d | 2-Thienyl | 65 | 1.2 | 2.5 |
| 1e | 3-Pyridyl | 71 | 0.6 | 1.1 |
| GSK2126458 | (Reference) | - | 0.019 (Ki) | 0.18 (Ki) |
Note: The IC₅₀ values for the hypothetical analogs are illustrative and intended to show potential trends in a structure-activity relationship study. The Ki values for GSK2126458 are provided for reference.[5]
Experimental Workflow Visualization
The following diagrams illustrate the synthetic workflow for the preparation of GSK2126458 analogs.
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis of GSK2126458 analogs, enabling the exploration of structure-activity relationships at the 6-position of the quinoline core. By leveraging the versatile 6-bromo-4-iodoquinoline intermediate and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a library of novel compounds for evaluation as PI3K/mTOR inhibitors. This approach is fundamental to the discovery of next-generation anticancer therapeutics targeting this critical signaling pathway.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Cross-Coupling of 6-Bromo-3-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
6-Bromo-3-iodoquinolin-4-ol is a versatile bifunctional building block for the synthesis of complex heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This enables the targeted synthesis of diverse libraries of substituted quinolines for drug discovery and development.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2][3] This principle is fundamental to the selective functionalization of this compound, where the more reactive C-I bond at the 3-position can be selectively coupled while the C-Br bond at the 6-position remains intact for subsequent transformations.[4][5] This stepwise approach provides a powerful tool for creating molecular complexity from a single starting material.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with the 3-iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv or Pd(OAc)₂/SPhos, 0.01-0.02 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the solvent and add it to the reaction mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[2]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-bromo-3-arylquinolin-4-ol.
Selective Sonogashira Coupling at the C-3 Position
This protocol outlines the selective palladium- and copper-cocatalyzed Sonogashira cross-coupling of a terminal alkyne with the 3-iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv)
-
Copper(I) iodide (CuI, 0.01-0.05 equiv)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), can also serve as solvent)
-
Co-solvent (e.g., THF or Toluene, if needed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry, argon-flushed flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the solvent (e.g., Toluene) and the amine base (e.g., Et₃N). Finally, add the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as necessary (e.g., up to 60 °C) depending on the substrate reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the 6-bromo-3-alkynylquinolin-4-ol.[6]
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the selective Suzuki and Sonogashira couplings based on literature for similar haloquinoline systems. Actual results may vary depending on the specific coupling partners and optimization of reaction conditions.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | >90[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | 12 | 80-90 |
| 4 | N-Boc-pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Entry | Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT - 50 | 20 | 85-95[6] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 20 | >90[6] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 20 | 80-90[6] |
| 4 | Ethynyltrimethylsilane | Pd/C-PPh₃ / CuI | Et₃N | Acetonitrile | 60 | 6 | 70-85[5] |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-iodoquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 6-Bromo-3-iodoquinolin-4-ol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which typically involves a two-step process: the synthesis of the precursor 6-Bromoquinolin-4-ol via the Gould-Jacobs reaction, followed by its direct iodination at the C3 position.
Part 1: Synthesis of 6-Bromoquinolin-4-ol (Precursor)
Issue 1: Low Yield of 6-Bromoquinolin-4-ol
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated at the appropriate temperature for a sufficient duration. High temperatures (often exceeding 250°C) are typically required for the cyclization step.[1][2] - Use of a high-boiling, inert solvent like mineral oil or diphenyl ether can improve yields compared to neat reactions.[1][2] | Increased conversion of starting materials to the desired product. |
| Side Product Formation | - High temperatures can lead to product decomposition or the formation of undesirable side products.[1][2] Carefully control and optimize the reaction temperature. - Ensure the purity of starting materials (4-bromoaniline and diethyl ethoxymethylenemalonate). | Minimized formation of impurities and a cleaner reaction mixture. |
| Poor Regioselectivity | - While less of an issue with symmetrically substituted anilines, ensure that the cyclization is occurring at the desired position. | Formation of the correct isomer. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Product Precipitation Issues | - After cyclization in a high-boiling solvent, the product often precipitates upon cooling.[1] Diluting the cooled mixture with a hydrocarbon solvent like hexanes can further facilitate precipitation.[1] | Efficient precipitation and easier collection of the crude product. |
| Contamination with Starting Materials or Byproducts | - Wash the filtered product thoroughly with a suitable solvent (e.g., hydrocarbon solvent) to remove the high-boiling reaction solvent and other impurities.[1] - Recrystallization from an appropriate solvent can be employed for further purification. | A pure, isolated product ready for the next step. |
Part 2: C3-Iodination of 6-Bromoquinolin-4-ol
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Iodinating Reagent | - Select an appropriate iodinating agent. Common reagents for C3-iodination of quinolones include molecular iodine (I₂) in the presence of an oxidant or a base, N-Iodosuccinimide (NIS), and hypervalent iodine reagents like PIFA.[3][4] - Optimize the stoichiometry of the iodinating reagent. An excess may be required, but a large excess can lead to side reactions. | Improved conversion to the desired 3-iodo product. |
| Suboptimal Reaction Conditions | - Temperature: The optimal temperature can vary depending on the chosen iodinating system. Monitor the reaction at different temperatures to find the ideal condition. - Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM), methanol, or dioxane are often used.[3][5] - Catalyst: Some methods may require a catalyst, such as a cerium(III) salt in radical-based iodination.[5] | Enhanced reaction rate and yield. |
| Poor Regioselectivity | - The C3 position of 4-quinolones is generally favored for radical and electrophilic attack.[4][5][6][7][8][9] However, other positions might be iodinated under certain conditions. - Carefully control the reaction conditions to favor C3-iodination. Radical-based methods often show high C3 selectivity.[4][5][6][7][8][9] | Preferential formation of the 3-iodo isomer over other iodinated byproducts. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Di-iodination or Iodination at other positions | - Use a controlled amount of the iodinating reagent. - Optimize the reaction time to prevent over-iodination. - Employ a regioselective iodination protocol.[4][5][6][7][8][9] | Minimized formation of di-iodinated or other isomeric products. |
| Oxidation or Degradation of the Starting Material/Product | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. - Use milder reaction conditions where possible. | Reduced degradation and a cleaner product profile. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 6-Bromoquinolin-4-ol precursor?
The most common and well-established method is the Gould-Jacobs reaction.[2] This involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[2]
Q2: My Gould-Jacobs reaction is giving a very low yield. What are the critical parameters to check?
The most critical parameter is the temperature of the cyclization step, which often needs to be above 250°C.[1][2] Using a high-boiling inert solvent like diphenyl ether or mineral oil can significantly improve the yield.[1][2] Also, ensure that the preceding condensation step has gone to completion.
Q3: How can I achieve selective iodination at the C3 position of 6-Bromoquinolin-4-ol?
Several methods have been developed for the regioselective C3-iodination of quinolines and quinolones. A radical-based direct C-H iodination protocol has been shown to be C3-selective for these scaffolds.[4][5][6][7][8][9] Another approach is to use hypervalent iodine(III) reagents, which can also promote regioselective halogenation at the C3 position under mild conditions.[3][10]
Q4: I am observing multiple spots on my TLC after the iodination reaction. What could they be?
The multiple spots could correspond to the starting material (6-Bromoquinolin-4-ol), the desired product (this compound), and potentially side products such as di-iodinated species or isomers where iodination has occurred at a different position on the quinoline ring.
Q5: What is a suitable method for purifying the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent is also a common method for obtaining a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol
This protocol is adapted from the Gould-Jacobs reaction.
Materials:
-
4-bromoaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether (or mineral oil)
-
Hexanes (or petroleum ether)
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-140°C for 1-2 hours. The progress of the condensation can be monitored by TLC.
-
Remove the ethanol byproduct under reduced pressure.
-
To the resulting anilidomethylenemalonate, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.[1]
-
Monitor the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.
-
Dilute the mixture with hexanes to further facilitate precipitation and to dissolve the diphenyl ether.[1]
-
Collect the solid product by filtration, wash thoroughly with hexanes, and dry to obtain 6-Bromoquinolin-4-ol.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on methods for C3-iodination of quinolones.
Materials:
-
6-Bromoquinolin-4-ol
-
Iodinating reagent (e.g., N-Iodosuccinimide (NIS) or Iodine (I₂))
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Dioxane)
-
Base (e.g., Sodium bicarbonate, if using I₂) or a radical initiator system.
Procedure (using NIS):
-
Dissolve 6-Bromoquinolin-4-ol (1.0 eq) in a suitable solvent like DCM in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
Table 1: Reaction Parameters for the Synthesis of 6-Bromoquinolin-4-ol
| Parameter | Value | Reference |
| Reactant Ratio (4-bromoaniline:diethyl ethoxymethylenemalonate) | 1 : 1.1 | General Gould-Jacobs |
| Condensation Temperature | 120-140 °C | General Gould-Jacobs |
| Cyclization Temperature | ~250 °C | [1] |
| Typical Yield | 60-80% | [11] |
Table 2: Reagents for C3-Iodination of Quinolones
| Reagent System | Key Features | Reference |
| K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O | Radical-based, C3-selective | [5] |
| PIFA, KI | Hypervalent iodine-mediated, mild conditions | [3] |
| N-Iodosuccinimide (NIS) | Common electrophilic iodinating agent | General Knowledge |
| Iodine (I₂), Base | Classical electrophilic iodination | General Knowledge |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atlantis-press.com [atlantis-press.com]
Technical Support Center: Purification of 6-Bromo-3-iodoquinolin-4-OL
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 6-Bromo-3-iodoquinolin-4-OL. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Solubility
Question: My this compound is poorly soluble in common organic solvents, making purification difficult. What can I do?
Answer: The limited solubility of quinolinol derivatives is a known challenge. Here are several approaches:
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Hot Filtration: The compound's solubility may significantly increase with temperature. Dissolve the crude product in a minimal amount of a suitable boiling solvent and perform a hot filtration to remove insoluble impurities.
-
Solvent Screening: Test a range of solvents with varying polarities. For quinolinols, polar aprotic solvents like DMF or DMSO can be effective for dissolution, followed by precipitation with an anti-solvent.
-
Use of Co-solvents: A mixture of solvents can enhance solubility. For instance, a small amount of a highly polar solvent like methanol in a less polar solvent like dichloromethane might improve solubility for column chromatography.
-
pH Adjustment: The "-OL" (hydroxy) group on the quinoline ring can be deprotonated with a base to form a more soluble salt. After purification of the aqueous solution, the pH can be adjusted back to neutral to precipitate the purified compound.
Issue 2: Product Discoloration (Yellowing or Browning)
Question: My purified this compound is colored, not the expected off-white or light yellow solid. What causes this and how can I prevent it?
Answer: Discoloration in quinoline derivatives is often due to oxidation or residual impurities.
-
Oxidation: Quinolinols can be sensitive to air and light, leading to the formation of colored oxidation products.[1]
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified product in a cool, dark place. Using degassed solvents for chromatography can also minimize oxidation.[1]
-
-
Residual Iodine: If the discoloration is purplish or brown, it might indicate the presence of residual iodine from the synthesis.
-
Solution: A wash with an aqueous solution of a mild reducing agent, such as sodium thiosulfate, during the workup can remove residual iodine.
-
-
Chromatographic Impurities: Colored byproducts from the synthesis may be co-eluting with your product.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related colored impurities. Adding a small percentage of a polar solvent like methanol or a modifier like triethylamine to the mobile phase can sometimes improve separation.
-
Issue 3: Inconsistent Recrystallization
Question: I am having trouble getting my this compound to recrystallize properly. It either oils out or doesn't crystallize at all.
Answer: Recrystallization is highly dependent on the choice of solvent and the presence of impurities.[2][3][4]
-
Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated at a temperature above its melting point.
-
Solution: Try a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "better" solvent to the hot solution before cooling can sometimes prevent oiling out.[2]
-
-
Failure to Crystallize: This can be due to high solubility in the chosen solvent or the presence of impurities that inhibit crystal formation.
-
Solution:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
-
Use an Anti-Solvent: Dissolve the compound in a good solvent and slowly add an anti-solvent (a solvent in which it is insoluble) until the solution becomes turbid, then allow it to stand.
-
Concentrate the Solution: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.[2]
-
-
Data Presentation
Table 1: Potential Solvent Systems for Purification of this compound
| Purification Technique | Solvent/Solvent System | Rationale/Notes |
| Recrystallization | Methanol/Acetone | A common solvent mixture for recrystallizing quinoline derivatives.[5] |
| Ethanol/Water | Good for compounds with some polarity. The water acts as an anti-solvent. | |
| Ethyl Acetate/Hexane | A less polar option that can be effective for removing highly polar impurities. | |
| Dimethylformamide (DMF)/Water | For compounds with poor solubility, dissolve in a small amount of hot DMF and add water to induce crystallization. | |
| Column Chromatography | Dichloromethane/Methanol | A standard solvent system for many organic compounds. Start with a low percentage of methanol and gradually increase the polarity. |
| Ethyl Acetate/Hexane | Good for separating less polar compounds. | |
| Toluene/Ethyl Acetate | Another option for compounds with aromatic character. | |
| Mobile Phase + 1% Triethylamine | Adding a small amount of a basic modifier like triethylamine can reduce tailing on silica gel for basic compounds like quinolines.[1] |
Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general procedures for similar compounds. Optimization will likely be necessary for this compound.
1. Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. An ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a common choice. For quinolinols that may interact strongly with silica, deactivated silica (e.g., with triethylamine) or alumina can be considered.[1]
-
Mobile Phase Selection: Choose a suitable eluent system from Table 1. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
References
"common side reactions in the synthesis of 6-Bromo-3-iodoquinolin-4-OL"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-Bromo-3-iodoquinolin-4-ol. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-stage process. The first stage is the synthesis of the 6-bromoquinolin-4-ol core, commonly achieved through a Gould-Jacobs reaction starting from 4-bromoaniline and a suitable malonic acid derivative. The second stage is the direct electrophilic iodination of the 6-bromoquinolin-4-ol intermediate at the C3 position.
Q2: I am observing a low yield in the initial cyclization step to form 6-bromoquinolin-4-ol. What are the likely causes?
A2: Low yields in the Gould-Jacobs reaction for quinolin-4-one synthesis are often due to the high temperatures required for the thermal cyclization, which can lead to the decomposition of starting materials or the product.[1][2] Other contributing factors can include incomplete reaction and the formation of side products.[1] Careful optimization of the reaction temperature and duration is critical for maximizing the yield.[3]
Q3: What are the primary challenges in the iodination of 6-bromoquinolin-4-ol?
A3: The main challenges in the iodination step are controlling the regioselectivity and preventing over-iodination. While the C3 position is generally favored for electrophilic substitution in quinolin-4-ol systems, side reactions can lead to the formation of other iodinated isomers or di-iodinated products. The choice of iodinating agent and reaction conditions are crucial for achieving high selectivity.
Q4: How can I purify the final this compound product effectively?
A4: Purification can be challenging due to the potential for product insolubility in common chromatography solvents or decomposition on silica gel.[1] Recrystallization from a suitable solvent or a mixture of solvents is often the preferred method. If column chromatography is necessary, using deactivated silica or an alternative stationary phase like alumina may be beneficial.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of 6-Bromoquinolin-4-ol (Gould-Jacobs Reaction)
| Issue | Possible Causes | Solutions |
| Low or No Yield of the Cyclized Product | Incomplete condensation of 4-bromoaniline with the malonic ester derivative. | Ensure the removal of water formed during the initial condensation, possibly by using a Dean-Stark apparatus or a dehydrating agent. |
| Insufficient temperature for the thermal cyclization.[4] | Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). High-boiling solvents like diphenyl ether are often used to achieve the necessary temperatures (typically >250 °C).[2][5] | |
| Decomposition of starting materials or product at high temperatures.[2] | Optimize the reaction time and temperature; prolonged heating at very high temperatures can lead to degradation.[3] Consider using microwave irradiation as an alternative heating method to potentially reduce reaction times and improve yields.[6] | |
| Formation of Multiple Products | Lack of regioselectivity in the cyclization step. | While 4-bromoaniline is symmetrically substituted with respect to the amino group, impurities in the starting material could lead to isomeric byproducts. Ensure the purity of the starting aniline. |
| Difficulty in Product Isolation | The product precipitates out in the high-boiling solvent, making filtration difficult. | After cooling the reaction, dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate the precipitation and filtration of the product.[5] |
Stage 2: Iodination of 6-Bromoquinolin-4-ol
| Issue | Possible Causes | Solutions |
| Low Yield of the Desired 3-Iodo Product | Incomplete iodination. | Increase the reaction time or the stoichiometry of the iodinating agent. Monitor the reaction progress by TLC or HPLC. |
| Use of a weak iodinating agent. | Employ a more reactive iodinating species. Common reagents include iodine monochloride (ICl) or a mixture of an iodide salt (like KI or NaI) with an oxidizing agent. | |
| Formation of Multiple Iodinated Products (Lack of Regioselectivity) | Iodination at other positions on the quinoline ring (e.g., C5, C7, or C8). | The electronic nature of the quinolin-4-ol ring directs iodination primarily to the C3 position. However, harsh reaction conditions can reduce selectivity. Perform the reaction at the lowest effective temperature. |
| Formation of di-iodinated or poly-iodinated byproducts. | Use a controlled amount of the iodinating agent (closer to a 1:1 stoichiometric ratio). Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration. | |
| Presence of Unreacted Starting Material | Insufficient activation of the iodinating agent or deactivation of the substrate. | Ensure the reaction conditions are appropriate for the chosen iodinating agent. For example, some methods may require the presence of a base or an oxidizing agent. |
| Difficult Purification | Co-elution of the desired product with iodinated isomers during chromatography. | Optimize the chromatographic conditions (solvent system, stationary phase). Recrystallization may be more effective at separating isomers. |
| The product is a dark, intractable tar. | This may indicate product decomposition. Avoid overly harsh reaction conditions (high temperatures, strong acids/bases). |
Experimental Protocols
Synthesis of 6-Bromoquinolin-4-ol
This protocol is adapted from the Gould-Jacobs reaction.
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether, at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, 6-bromoquinolin-4-ol, is collected by filtration and washed with the same non-polar solvent to remove the residual high-boiling solvent.
Synthesis of this compound
This is a general procedure for electrophilic iodination.
-
Dissolution: 6-Bromoquinolin-4-ol (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or an alcohol.
-
Iodination: An iodinating agent, such as iodine monochloride (1.1 equivalents), is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Work-up: The reaction mixture is poured into water, and the pH is adjusted with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified, preferably by recrystallization.
Data Presentation
| Reaction Stage | Parameter | Typical Range/Value | Potential Impact on Outcome |
| Gould-Jacobs Cyclization | Temperature | 240-260 °C | Too low: incomplete cyclization. Too high: decomposition. |
| Reaction Time | 30-60 minutes | Too short: incomplete reaction. Too long: increased side products. | |
| Solvent | Diphenyl ether, Dowtherm A | Provides the necessary high temperature for cyclization. | |
| Iodination | Iodinating Agent | ICl, I₂/oxidant, NIS | Reactivity and selectivity can vary. |
| Stoichiometry | 1.0 - 1.2 equivalents | Excess can lead to over-iodination. | |
| Temperature | Room Temperature to 60 °C | Higher temperatures may decrease regioselectivity. | |
| Solvent | Acetic Acid, Methanol, Ethanol | Can influence the reactivity of the iodinating agent. |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
"troubleshooting low reactivity in coupling reactions of 6-Bromo-3-iodoquinolin-4-OL"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity in coupling reactions involving 6-Bromo-3-iodoquinolin-4-OL.
General Troubleshooting and FAQs
This section addresses common issues and fundamental questions regarding the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: I am observing very low or no product yield in my coupling reaction. What are the most common causes?
A1: Low or no yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosis. The most common culprits include:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or failure to maintain an inert atmosphere can cause catalyst decomposition, often visible as the formation of palladium black.[1]
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical. Suboptimal temperatures can lead to slow or incomplete reactions.[2] The choice of base is crucial for the transmetalation step in Suzuki reactions and for activating terminal alkynes in Sonogashira coupling.[3][4]
-
Poor Reagent Quality: The purity of your starting material, this compound, is important. Additionally, coupling partners like boronic acids are susceptible to degradation and protodeboronation, especially if not stored correctly.[1][2]
-
Ligand Issues: The chosen phosphine ligand may be degrading under the reaction conditions, or a more electron-rich and bulky ligand may be required to facilitate the catalytic cycle, especially for less reactive substrates.[5]
Q2: Which halogen on this compound is expected to react first?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2][6][7] Therefore, the Carbon-Iodine (C-I) bond at the C-3 position is significantly more reactive than the Carbon-Bromine (C-Br) bond at the C-6 position. This inherent difference allows for selective functionalization at the C-3 position under milder reaction conditions.[7] To achieve selective coupling at the C-3 iodo position, use lower temperatures and shorter reaction times.[7]
Q3: Can the quinolin-4-ol group interfere with the coupling reaction?
A3: Yes, the hydroxyl group of the quinolin-4-ol can potentially interfere with the catalytic cycle. The acidic proton can react with the base, and the oxygen atom can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst. It is crucial to use a sufficient excess of base to counteract this effect. In some cases, protection of the hydroxyl group may be necessary if reactivity issues persist.
Q4: What are common side products, and how can I minimize them?
A4: Common side reactions include:
-
Homocoupling: This results in the dimerization of your coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). It is often promoted by the presence of oxygen.[8] Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[8]
-
Dehalogenation: The halogen atom is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help mitigate this.[2]
-
Protodeboronation (Suzuki): The boronic acid reacts with residual water or other protic sources, leading to the loss of the boron group. Using more stable boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can help.[2][9]
Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low yield when attempting to couple at the C-3 (Iodo) position.
This is the more reactive site, so failures here often point to fundamental issues with the reaction setup.
| Potential Cause | Troubleshooting Steps |
| Poor Boronic Acid Quality | Use fresh, high-purity boronic acid or a more stable pinacol ester derivative.[2][9] Store boronic acids in a desiccator. |
| Ineffective Base/Solvent System | Screen different bases. K₂CO₃ or Cs₂CO₃ are common choices.[10] Ensure the base is finely ground to maximize surface area.[8] A common solvent system is a 4:1 mixture of 1,4-Dioxane and water.[6][7] |
| Catalyst/Ligand Mismatch | For the C-I bond, a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ should be effective.[7] If issues persist, try a more electron-rich and bulky ligand like SPhos or XPhos.[5] |
| Low Temperature | While C-I coupling is facile, the reaction may still require heating. A good starting point is 80-90 °C.[6] Monitor by TLC or LC-MS. |
Issue: Low yield or no reaction when targeting the C-6 (Bromo) position.
This reaction requires more forcing conditions after the C-3 position has been functionalized.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Forcing Conditions | Higher temperatures (e.g., >100 °C) are typically required to activate the C-Br bond.[7] Consider using a sealed vessel or microwave irradiation to safely reach higher temperatures.[11] |
| Weaker Catalyst System | The oxidative addition to a C-Br bond is slower than to a C-I bond.[9] Employ a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) to facilitate this step.[12] |
| Catalyst Deactivation | Longer reaction times and higher temperatures increase the risk of catalyst decomposition.[1] Using a robust pre-catalyst can improve catalyst longevity. |
| Steric Hindrance | The group installed at the C-3 position may sterically hinder the approach to the C-6 position. A ligand screen is essential to find one that can overcome this hindrance. |
Sonogashira Coupling
Issue: Low reactivity with terminal alkynes.
| Potential Cause | Troubleshooting Steps |
| Copper Co-catalyst Issues | Ensure you are using a fresh source of Cu(I) salt (e.g., CuI). The presence of copper is crucial for activating the alkyne.[13] |
| Base Selection | A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required, often used as the solvent or co-solvent.[14] |
| Alkyne Homocoupling (Glaser coupling) | This is a major side reaction, especially in the presence of oxygen. Rigorous degassing is critical. Copper-free Sonogashira conditions can be explored to avoid this.[13] |
| Low Boiling Point of Alkyne | If using a volatile alkyne like TMS-acetylene, ensure the reaction is performed in a sealed vessel to prevent it from boiling out of the reaction mixture.[15] |
Heck Coupling
Issue: Poor conversion with alkenes.
| Potential Cause | Troubleshooting Steps |
| Base Incompatibility | A variety of organic or inorganic bases can be used (e.g., Et₃N, K₂CO₃).[16] The choice can significantly impact the reaction; screening may be necessary. |
| Alkene Reactivity | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.[16] For less activated alkenes, catalyst and ligand optimization is key. |
| Stereoselectivity Issues | The Heck reaction typically yields the trans substituted alkene.[17] If a different isomer is desired, specific ligand systems may be required. |
| Catalyst Pre-activation | If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be influenced by ligands and other reaction components.[18] |
Visual Troubleshooting and Workflow
Logical Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting low reactivity in coupling reactions of this compound.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Regioselective Coupling Pathway
This diagram illustrates the principle of selective coupling based on the differential reactivity of the C-I and C-Br bonds.
Caption: Pathway for sequential, regioselective coupling of this compound.
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-3 Position
This protocol outlines a general method for the selective palladium-catalyzed Suzuki coupling at the more reactive C-3 iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.[6]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-Bromo-3-arylquinolin-4-OL.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
"optimizing reaction conditions for the halogenation of quinolin-4-ols"
Welcome to the technical support center for the halogenation of quinolin-4-ols. This resource is designed to assist researchers, scientists, and drug development professionals in refining reaction conditions and troubleshooting common issues encountered during the synthesis of halogenated quinolin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the halogenation of quinolin-4-ols?
A1: The main challenges include poor regioselectivity, the risk of over-halogenation (di- or poly-halogenation), and the need for harsh reaction conditions.[1][2] Direct halogenation can result in a mixture of products that are difficult to separate and control.[1] The presence of activating groups can lead to multiple halogenations, while deactivating groups may necessitate severe conditions that could degrade the starting material or the desired product.[1]
Q2: Which positions on the quinolin-4-ol ring are most susceptible to electrophilic halogenation?
A2: In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring.[1] For quinoline derivatives, substitution typically occurs at the C-5 and C-8 positions.[1] However, for quinolin-4-ones (the tautomeric form of quinolin-4-ols), halogenation often occurs selectively at the C-3 position.[3]
Q3: How can I achieve halogenation on the pyridine ring of a quinoline derivative?
A3: Direct halogenation on the electron-deficient pyridine ring is generally challenging.[1] However, it can be accomplished under specific conditions, such as the halogenation of quinoline hydrochloride salts.[1] Modern C-H activation methodologies using transition metal catalysts and directing groups can also facilitate functionalization at these otherwise difficult-to-access positions.[1]
Q4: What are some common reagents used for the direct halogenation of quinolines and their derivatives?
A4: A variety of halogenating reagents are employed, with the choice depending on the desired reactivity and selectivity. Common reagents include:
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N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenation.[1]
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Trihaloisocyanuric acids (TCCA, TBCA, TICA): These are inexpensive and atom-economical halogen sources.[1][4][5]
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Molecular Halogens (Cl₂, Br₂, I₂): These can be used, but may require careful control of reaction conditions to prevent over-halogenation.[1]
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Hypervalent Iodine Reagents: Reagents like PIFA and PIDA in combination with potassium halide salts can promote regioselective halogenation under mild conditions.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Poor Substrate Solubility | Ensure the quinolin-4-ol starting material is fully dissolved. Screen alternative solvents to improve solubility.[2] |
| Inappropriate Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. Be cautious of potential side reactions at higher temperatures.[2] | |
| Presence of Water or Impurities | Ensure all reagents and solvents are dry, as water can deactivate certain catalysts and reagents.[2] | |
| Poor Regioselectivity / Mixture of Products | Sub-optimal Reaction Conditions | Regioselectivity is highly sensitive to the catalyst, solvent, and temperature. Systematically screen different conditions to find the optimal set for your specific substrate.[2] |
| Incorrect Halogenating Agent | Different halogenating agents can exhibit varying selectivities. If one agent yields a mixture, try another (e.g., switch from NBS to NIS).[2] | |
| Over-halogenation (Di- or Poly-halogenation) | Excess Halogenating Agent | Reduce the equivalents of the halogenating agent or shorten the reaction time.[2] |
| High Reactivity of Substrate | Monitor the reaction progress closely using techniques like TLC or LC-MS.[2] Consider a milder halogenating agent. | |
| Reaction is Too Vigorous or Uncontrollable | Highly Exothermic Reaction | This can occur with highly activated substrates. Implement efficient cooling and ensure slow, portion-wise addition of the halogenating agent. Diluting the reaction mixture can also help dissipate heat.[1] |
| Decomposition of Starting Material or Product | Harsh Reaction Conditions | If the reaction is run at too high a temperature or for too long, decomposition can occur. Try lowering the temperature or reducing the reaction time.[2] |
Data Presentation
Table 1: Comparison of Conditions for C3-Halogenation of 2-Aryl-4-quinolones
| Entry | Halogenating System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | ||||||
| 1 | PIDA / KCl | H₂O | RT | 1 | 96 | [6][7] |
| 2 | PIFA / KCl | H₂O | RT | 1 | 94 | [6][7] |
| Bromination | ||||||
| 3 | PIDA / KBr | H₂O | RT | 1 | 95 | [6][7] |
| 4 | PIFA / KBr | H₂O | RT | 1 | 92 | [6][7] |
| Iodination | ||||||
| 5 | PIDA / KI | H₂O | RT | 1 | 92 | [6][7] |
| 6 | PIFA / KI | H₂O | RT | 1 | 90 | [6][7] |
Yields reported for the halogenation of 2-phenylquinolin-4(1H)-one.
Table 2: Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide
| Entry | Halogenating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | TCCA | Acetonitrile | RT | 15 min | 91 | [4][5] |
| 2 | TBCA | Acetonitrile | RT | 15 min | 95 | [4][5] |
| 3 | NCS | Acetonitrile | RT | 24 h | 24 | [4] |
| 4 | NBS | Acetonitrile | RT | 1 h | 90 | [4] |
Experimental Protocols
Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[1]
-
Materials:
-
N-(quinolin-8-yl)acetamide
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Protocol 2: C3-Selective Iodination of Quinolines via a Radical-Based Method
This protocol describes a direct C-H iodination of quinolines that selectively installs an iodine atom at the C3 position.[8]
-
Materials:
-
Quinoline substrate
-
Sodium iodide (NaI)
-
Cerium(III) nitrate hexahydrate
-
Potassium persulfate
-
Dichloroethane
-
Trifluoroacetic acid
-
-
Procedure:
-
To a sealed reaction vessel, add the quinoline substrate (1.0 mmol), sodium iodide (3.0 equiv.), cerium(III) nitrate hexahydrate (10 mol%), and potassium persulfate (2.0 equiv.).
-
Add dichloroethane (5.0 mL) and trifluoroacetic acid (1.0 equiv.).
-
Seal the vessel and heat the reaction mixture to 130°C for the specified time.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired 3-iodoquinoline.[8]
-
Visualizations
Caption: General experimental workflow for the halogenation of quinolin-4-ols.
Caption: Troubleshooting decision tree for common halogenation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
"stability issues of 6-Bromo-3-iodoquinolin-4-OL in different solvents"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-3-iodoquinolin-4-OL in various solvents. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses potential issues you might encounter during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution discoloration (e.g., turning yellow or brown) over a short period. | Oxidation or Photodecomposition: Quinolin-4-ol systems can be susceptible to oxidation, which can be accelerated by light. The presence of iodine also increases the likelihood of light-induced degradation. | - Prepare solutions fresh whenever possible.- Store solutions in amber vials or protect them from light.- Consider degassing solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from the solution. | Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, or solvent evaporation may have increased the concentration beyond its solubility limit. | - Consult the solubility data table below for suitable solvents.- Ensure containers are properly sealed to prevent solvent evaporation.- If using a solvent mixture, ensure the ratio is optimal for solubility. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the Compound: The compound may be degrading in the solvent, leading to the formation of impurities. This could be due to solvolysis, oxidation, or other reactions. | - Analyze the sample immediately after preparation.- Perform a time-course study to monitor the appearance of new peaks.- Consider using a more inert solvent.- Adjust the pH of the solution if the compound is pH-sensitive. |
| Inconsistent results in biological assays. | Compound Instability in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of many biological assays, leading to a decrease in the effective concentration over the course of the experiment. | - Assess the stability of the compound in the specific assay buffer.- Reduce the incubation time if possible.- Prepare stock solutions in a stable organic solvent and dilute into the aqueous medium immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data is limited, based on the structure, polar aprotic solvents are likely to be most suitable. We recommend starting with solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For less polar applications, Tetrahydrofuran (THF) or Dichloromethane (DCM) could be considered, although solubility may be lower. Always perform small-scale solubility tests before preparing larger quantities.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Use of amber vials is highly recommended. If possible, store under an inert atmosphere. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation pathways for this compound could include:
-
Oxidation: The quinolin-4-ol moiety can be susceptible to oxidation, potentially leading to the formation of colored byproducts.
-
Photodecomposition: The presence of bromo and iodo substituents can make the molecule sensitive to light, potentially leading to dehalogenation or other rearrangements.
-
Solvolysis: In protic solvents (e.g., methanol, water), nucleophilic substitution of the halogen atoms could occur, especially under elevated temperatures or non-neutral pH.
Q4: How can I perform a simple stability study for this compound in my solvent of choice?
A4: A basic stability study can be performed by preparing a solution of a known concentration and monitoring it over time using a suitable analytical technique like HPLC or LC-MS.
-
Prepare a stock solution of this compound in the desired solvent.
-
Divide the solution into several aliquots. Store them under different conditions (e.g., room temperature, 4°C, -20°C; light-exposed vs. dark).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot to determine the concentration of the parent compound and the presence of any degradation products.
-
Plot the concentration of the parent compound versus time to assess its stability under each condition.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method for monitoring the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 320 nm
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Inject the sample onto the HPLC system and record the chromatogram.
-
To assess stability, incubate the stock or working solution under desired conditions and inject samples at various time points.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: 6-Bromo-3-iodoquinolin-4-OL
Disclaimer: Direct experimental data on the degradation of 6-Bromo-3-iodoquinolin-4-OL is not currently available in published literature. This guide is based on established chemical principles and data from structurally related compounds, such as haloquinolines and quinolin-4-ols. The information provided should be used as a predictive guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Photodegradation: The presence of carbon-halogen bonds, particularly the carbon-iodine bond, makes the molecule sensitive to light. UV or even visible light exposure can induce homolytic cleavage of the C-I bond, leading to the formation of radical intermediates and subsequent degradation products.
-
Chemical Degradation (Hydrolysis and Oxidation): The quinoline ring system can be susceptible to oxidation, potentially leading to ring-opening. The hydroxyl group at the 4-position can influence the electron density of the ring system, affecting its stability. While generally stable, the carbon-halogen bonds can undergo hydrolysis under certain conditions, such as in the presence of metal catalysts.
-
Microbial/Enzymatic Degradation: Quinoline and its derivatives can be degraded by various microorganisms.[1] Degradation is often initiated by enzymatic hydroxylation of the quinoline ring, which can lead to ring cleavage.[2]
Q2: My sample of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC). What are the potential causes?
Degradation of your sample could be due to one or more of the following factors:
-
Exposure to Light: Have you protected your sample from light during storage and handling? The C-I bond is particularly labile to photolysis.
-
Presence of Metal Ions: Trace metal impurities, potentially from spatulas, glassware, or reagents, can catalyze hydrolytic or oxidative degradation.
-
Inappropriate pH of Solution: The stability of the compound may be pH-dependent. Extreme pH values could promote hydrolysis or other reactions.
-
Microbial Contamination: If working with aqueous solutions that are not sterile, microbial growth could lead to enzymatic degradation.
-
Elevated Temperature: High temperatures can accelerate all degradation processes.
Q3: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
Work in Low-Light Conditions: Use amber vials or wrap your glassware in aluminum foil to protect the sample from light.
-
Use High-Purity Solvents and Reagents: This will minimize the presence of metal catalysts and other impurities.
-
Control the pH: Buffer your solutions to a pH where the compound is most stable, which should be determined experimentally.
-
Maintain Sterile Conditions: For aqueous solutions, use sterile water and consider sterile filtration to prevent microbial growth.
-
Store at Low Temperatures: Store stock solutions and solid samples at recommended low temperatures (e.g., 4°C or -20°C).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution, even when stored in the dark. | Metal-catalyzed hydrolysis. | 1. Use metal-free spatulas and glassware. 2. Treat solvents and buffers with a chelating agent (e.g., EDTA) to sequester trace metal ions. |
| Appearance of multiple new peaks in the chromatogram after exposure to ambient light. | Photodegradation. | 1. Repeat the experiment under dark or low-light conditions. 2. Use a photostability chamber to systematically evaluate light sensitivity. |
| Gradual degradation in aqueous buffer over time. | Microbial degradation or slow hydrolysis. | 1. Prepare fresh solutions for each experiment. 2. Ensure the sterility of the buffer and glassware. 3. Investigate the effect of pH on stability to find optimal conditions. |
| Inconsistent results between experimental replicates. | Variable exposure to light, temperature, or contaminants. | 1. Standardize all experimental procedures, including incubation times, light exposure, and temperature. 2. Ensure all reagents and solvents are from the same high-purity batch. |
Predicted Degradation Pathways
The following table summarizes the predicted degradation pathways for this compound.
| Degradation Type | Predicted Reaction | Potential Products | Influencing Factors |
| Photodegradation | Homolytic cleavage of the C-I bond followed by radical reactions. | 6-Bromo-quinolin-4-ol, various radical-mediated byproducts. | Wavelength and intensity of light, presence of photosensitizers. |
| Chemical Hydrolysis | Nucleophilic substitution of halogen atoms by hydroxyl groups. | 6-Bromo-3-hydroxyquinolin-4-ol, 3-Iodo-6-hydroxyquinolin-4-ol. | pH, temperature, presence of metal catalysts (e.g., Cu²⁺).[3] |
| Chemical Oxidation | Oxidation of the quinoline ring system. | Ring-opened products, quinones. | Presence of oxidizing agents, metal ions, high temperature. |
| Microbial Degradation | Enzymatic hydroxylation and subsequent ring cleavage. | Hydroxylated intermediates, aliphatic acids. | Presence of specific microorganisms, nutrient availability, aerobic/anaerobic conditions.[1][2] |
Experimental Protocols
Protocol: Preliminary Stability Study of this compound
Objective: To assess the stability of this compound under various stress conditions (pH, light, and temperature).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
-
Amber and clear HPLC vials
-
HPLC system with a UV detector
-
Temperature-controlled incubator
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation for Stress Testing:
-
pH Stability: In separate amber vials, dilute the stock solution with each buffer (pH 4, 7, and 9) to a final concentration of 10 µg/mL.
-
Photostability: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 10 µg/mL in both amber and clear vials.
-
Thermal Stability: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 10 µg/mL in amber vials.
-
-
Incubation:
-
pH Stability: Incubate the vials at a controlled room temperature (e.g., 25°C).
-
Photostability: Place the clear vials in a photostability chamber and the amber vials (as dark controls) alongside them.
-
Thermal Stability: Place the vials in an incubator set at an elevated temperature (e.g., 40°C).
-
-
Time Points for Analysis: Withdraw aliquots from each sample at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: Analyze the samples by a suitable reverse-phase HPLC method. Monitor the peak area of the parent compound and the appearance of any new peaks.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Scale-up Synthesis of 6-Bromo-3-iodoquinolin-4-ol
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-3-iodoquinolin-4-ol. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the multi-step synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound at scale?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 6-bromoquinolin-4-ol, often via a Gould-Jacobs or a related reaction using 4-bromoaniline and a suitable three-carbon synthon like Meldrum's acid. The second key step is the regioselective iodination of 6-bromoquinolin-4-ol at the C3 position to yield the final product. Careful control of reaction conditions is crucial for both steps to ensure good yield and purity, especially during scale-up.
Q2: What are the main challenges in scaling up the synthesis of 6-bromoquinolin-4-ol?
A2: Common challenges during the scale-up of 6-bromoquinolin-4-ol synthesis include managing the exothermic nature of the initial condensation reaction, ensuring efficient heat transfer in larger reactors to prevent side reactions and tar formation, and handling the viscous reaction mixtures that can form.[1][2] Purification of the crude product can also be challenging due to its limited solubility.
Q3: Are there specific safety precautions to consider for the iodination step?
A3: Yes, the iodination step requires careful handling of reagents. Iodine can be corrosive and cause stains. Depending on the chosen iodinating agent and reaction conditions, volatile and potentially hazardous byproducts may be generated. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Part 1: Synthesis of 6-Bromoquinolin-4-ol
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of 6-Bromoquinolin-4-ol | Incomplete reaction during the initial condensation of 4-bromoaniline and Meldrum's acid. | - Ensure anhydrous conditions as moisture can inhibit the reaction.[1] - Optimize the reaction temperature; too low may lead to an incomplete reaction, while too high can cause decomposition.[1] - Increase the reaction time to drive the reaction to completion. |
| Inefficient cyclization. | - The cyclization step often requires high temperatures; ensure the reaction reaches and maintains the target temperature. - The choice of high-boiling solvent (e.g., diphenyl ether) is critical for achieving the necessary temperature for cyclization. | |
| Formation of Tarry Byproducts | Polymerization of reactants or intermediates due to excessive heat or localized overheating. | - Improve stirring to ensure even heat distribution, especially in large-scale reactions.[2] - Control the rate of addition of reagents to manage the exotherm. - Consider using a moderator like ferrous sulfate in related quinoline syntheses to control the reaction's vigor.[2] |
| Difficult Purification of Crude Product | The product may precipitate with impurities. | - After precipitation, wash the crude product thoroughly with appropriate solvents (e.g., ethyl acetate, petroleum ether) to remove soluble impurities.[3] - Recrystallization from a suitable solvent system can be effective for purification. |
Part 2: C3-Iodination of 6-Bromoquinolin-4-ol
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Iodination | Inappropriate iodinating agent or reaction conditions. | - Several methods exist for C3 iodination of quinolin-4-ones; consider alternatives such as I₂ with a base (e.g., Na₂CO₃) or a hypervalent iodine reagent.[4][5] - Ensure the correct stoichiometry of the iodinating agent. - Optimize the reaction temperature and time as per the chosen method. |
| Poor Regioselectivity (Iodination at other positions) | Reaction conditions favoring iodination at other positions on the quinoline ring. | - C3-iodination is often favored under radical conditions.[6][7][8] - The choice of solvent and additives can influence regioselectivity. Review literature methods for selective C3 iodination. |
| Formation of Di-iodinated or Other Side Products | Over-iodination due to harsh conditions or excess iodinating agent. | - Carefully control the amount of iodinating agent used. - Monitor the reaction progress using TLC or HPLC to stop the reaction once the desired product is formed. - Lowering the reaction temperature may help to reduce the formation of side products. |
| Difficult Purification of the Final Product | Similar polarity of the starting material, product, and byproducts. | - Column chromatography on silica gel is a common purification method. A gradient elution system may be necessary to achieve good separation. - Recrystallization from a suitable solvent can be attempted to purify the final product. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 6-Bromoquinolin-4-ol
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate | 1. Reflux in ethanol; 2. Cyclization in diphenyl ether at 190°C | 59.89 | [3][9] |
| 4-Bromoaniline, Meldrum's acid, Trimethyl orthoformate | 1. Reflux; 2. Cyclization in diphenyl ether at 250°C | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol[3][9]
This protocol is adapted from the synthesis of 6-bromoquinolin-4-ol starting from 4-bromoaniline and Meldrum's acid.
-
Step 1: Formation of the Intermediate
-
In a round-bottom flask, dissolve 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (prepared from Meldrum's acid and triethyl orthoformate) in ethanol.
-
Reflux the mixture at 80°C for 3.5 hours.
-
Cool the reaction mixture, filter the precipitate, wash with ethanol, and dry to obtain 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. A yield of 99.73% has been reported for this step.[9]
-
-
Step 2: Cyclization to 6-Bromoquinolin-4-ol
-
Preheat diphenyl ether to 190°C in a separate reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
Slowly add the intermediate from Step 1 to the hot diphenyl ether.
-
Stir the mixture at reflux for 10 minutes.
-
Cool the reaction mixture to 50°C and slowly add petroleum ether to precipitate the product.
-
Filter the solid, wash with ethyl acetate, and dry to obtain 6-bromoquinolin-4-ol. A yield of 59.89% has been reported for this step.[3][9]
-
Protocol 2: Regioselective C3-Iodination of 6-Bromoquinolin-4-ol
This is a general protocol based on literature methods for the C3-iodination of quinolin-4-ones.[4][5][6]
-
Reaction Setup:
-
In a round-bottom flask, suspend 6-bromoquinolin-4-ol in a suitable solvent (e.g., DMSO, acetic acid).
-
Add the iodinating reagent. Common reagents include:
-
Iodine (I₂) and a base such as sodium carbonate (Na₂CO₃).
-
A hypervalent iodine(III) reagent.
-
-
Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the chosen method).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"analytical methods for detecting impurities in 6-Bromo-3-iodoquinolin-4-OL"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Bromo-3-iodoquinolin-4-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on typical synthetic routes for quinoline derivatives, the most probable impurities include:
-
Unreacted Starting Materials: Such as 4-bromoaniline.[1]
-
Synthetic Intermediates: Depending on the specific pathway, intermediates like 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione may be present.[2][3]
-
Isomeric Byproducts: Positional isomers that may form during the bromination or iodination steps.[1]
-
Related Impurities: Compounds such as 6-Bromoquinolin-4-ol (lacking the iodo group) or 3-Iodoquinolin-4-ol (lacking the bromo group).
-
Residual Solvents: High-boiling point solvents like diphenyl ether used in cyclization reactions, as well as common purification solvents like ethanol, ethyl acetate, or acetonitrile.[2][3]
Q2: Which analytical techniques are most effective for impurity profiling of this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally labile impurities, such as starting materials and isomeric byproducts.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the main compound and for identifying and characterizing unknown impurities.[6] It can also be used for quantitative analysis (qNMR) without the need for specific impurity reference standards.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information, complementing the quantitative data from HPLC-UV.[7]
Q3: How can I confirm the structure of an unknown impurity?
A3: Structural elucidation of an unknown impurity typically involves a combination of techniques. Initially, LC-MS can provide the molecular weight. Subsequently, the impurity can be isolated using preparative HPLC. Finally, 1D and 2D NMR spectroscopy (like COSY, HSQC, and HMBC) on the isolated impurity will provide detailed structural information for definitive identification.
Impurity Analysis Workflow
Caption: General workflow for the analysis and reporting of impurities.
Quantitative Data Summary
The following tables present hypothetical data from the analysis of a synthesized batch of this compound.
Table 1: HPLC-UV Analysis of Non-Volatile Impurities
| Peak No. | Retention Time (min) | Component Name | Area % | Specification |
| 1 | 4.8 | 6-Bromoquinolin-4-ol | 0.45 | ≤ 0.5% |
| 2 | 8.2 | 4-Bromoaniline | Not Detected | ≤ 0.1% |
| 3 | 11.5 | This compound | 99.20 | ≥ 99.0% |
| 4 | 12.1 | Unknown Impurity 1 | 0.25 | ≤ 0.3% |
| 5 | 13.7 | Isomeric Impurity | 0.10 | ≤ 0.15% |
Table 2: Headspace GC-MS Analysis of Residual Solvents
| Analyte | Retention Time (min) | Concentration (ppm) | Specification (ppm) |
| Ethanol | 3.5 | 150 | ≤ 5000 |
| Ethyl Acetate | 4.9 | 50 | ≤ 5000 |
| Acetonitrile | 4.1 | 25 | ≤ 410 |
| Diphenyl ether | 15.2 | Not Detected | Report |
Experimental Protocols
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.[4]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of methanol or a suitable solvent mixture. Filter through a 0.45 µm syringe filter before injection.[4]
Protocol 2: Headspace GC-MS for Residual Solvents
This method is suitable for identifying and quantifying volatile residual solvents.
-
Instrumentation: A GC system with a mass spectrometer and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm I.D. x 1.4 µm film).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source: 230 °C.
-
MS Scan Range: m/z 35-400.
-
Headspace Parameters:
-
Oven Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a headspace vial and add 1 mL of DMSO.
Protocol 3: ¹H NMR Analysis
This technique provides structural confirmation and can help identify impurities.[6]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean NMR tube.[6]
-
Acquisition: Collect a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the detection of minor peaks corresponding to impurities.
Troubleshooting Guides
HPLC Troubleshooting
Caption: Decision tree for troubleshooting ghost peaks in HPLC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with active sites on the column packing. 3. Mismatch between sample solvent and mobile phase. | 1. Reduce sample concentration or injection volume.[9] 2. Use a mobile phase with a more competitive additive (e.g., adjust pH or buffer strength). 3. Dissolve the sample in the initial mobile phase whenever possible.[10] |
| Baseline Drift/Wander | 1. Column temperature fluctuations. 2. Mobile phase composition changing (improper mixing or degradation). 3. Column bleeding. | 1. Use a column oven to maintain a stable temperature.[9] 2. Prepare fresh mobile phase daily and ensure proper degassing. 3. Flush the column with a strong solvent or replace if it is old.[9] |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, guard column, or column inlet). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components (starting from the column) to locate the blockage. Backflush the column if possible.[11] 2. Always filter samples before injection.[11] 3. Ensure mobile phase components are fully soluble in all gradient proportions. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated liner and replace it regularly. 2. "Bake out" the column at its maximum allowed temperature. If the problem persists, trim a small section (10-20 cm) from the column inlet. |
| No Peaks or Low Sensitivity | 1. Leak in the system (injector septum, column fittings). 2. Incorrect headspace transfer parameters. 3. MS source is dirty. | 1. Perform a leak check, especially around the injector septum, which should be replaced regularly.[12] 2. Optimize headspace oven temperature and equilibration time. 3. Vent the system and clean the ion source according to the manufacturer's instructions. |
| Contamination / Carryover | 1. Contaminated syringe in the autosampler. 2. High-boiling impurities from a previous injection retained in the injector or column. | 1. Clean the syringe and increase the number of solvent washes between injections. 2. Increase the injector temperature and run a high-temperature bakeout at the end of the sequence to clean the column. |
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. benchchem.com [benchchem.com]
"workup procedure optimization for 6-Bromo-3-iodoquinolin-4-OL synthesis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for the synthesis of 6-Bromo-3-iodoquinolin-4-ol and related compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workup, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | - Incomplete reaction. - Product is too soluble in the chosen solvent system. - Suboptimal pH for precipitation. | - Monitor the reaction completion using Thin Layer Chromatography (TLC). - If using an anti-solvent for precipitation (e.g., petroleum ether), add it slowly at a reduced temperature to maximize precipitation.[1] - Adjust the pH of the aqueous solution to the isoelectric point of the quinolin-4-ol derivative to minimize its solubility. |
| Product is an Oil or Gummy Solid | - Presence of impurities, such as residual high-boiling solvents (e.g., diphenyl ether). - Incomplete removal of the iodinating or brominating reagent. | - Ensure the complete removal of high-boiling solvents by distillation under reduced pressure. - Perform aqueous washes to remove any water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help neutralize any acidic residues.[2][3] |
| Discolored Product (Yellowish or Brown) | - Formation of colored byproducts during the reaction. - Oxidation of the quinolin-4-ol. | - Treat the crude product with activated charcoal during recrystallization. - Perform the workup and purification steps promptly and consider using an inert atmosphere if the product is sensitive to oxidation. |
| Incomplete Extraction into Organic Solvent | - Incorrect pH of the aqueous layer. - Formation of an emulsion. | - For quinolin-4-ol derivatives, ensure the aqueous layer is at a pH where the compound is in its neutral form before extraction. - To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent). - Co-elution of impurities. | - Optimize the eluent system using TLC to achieve good separation between the product and impurities. A common eluent system for similar compounds is ethyl acetate/hexane.[2] - Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for the synthesis of this compound?
A common workup procedure involves quenching the reaction mixture, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled and then added to an anti-solvent like petroleum ether to precipitate the crude product.[1] The solid is then filtered, washed with a suitable solvent such as ethyl acetate, and dried.[1] Further purification can be achieved by recrystallization or column chromatography.
Q2: What are some common impurities to look out for?
Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-iodination or debromination), and residual solvents from the reaction or workup. Depending on the synthetic route, impurities from preceding steps, like 6-bromoquinolin-4-ol, may also be present.
Q3: Which solvents are recommended for recrystallization of bromo-substituted quinolines?
Various solvent systems have been reported for the recrystallization of bromo-substituted quinolines. These include ethyl acetate/hexane[2], methanol/acetone[3], and benzene. The choice of solvent will depend on the specific solubility profile of your compound.
Q4: How can I avoid tar formation during the synthesis of quinoline derivatives?
Tar formation is a common issue in classical quinoline syntheses, often due to harsh reaction conditions.[4][5] While this may be less of an issue in the final iodination step, for the core quinoline synthesis, using microwave heating or adding moderators like ferrous sulfate can help minimize tar formation.[4]
Q5: What is the purpose of washing the organic layer with a sodium bicarbonate solution?
Washing the organic layer with a saturated sodium bicarbonate solution is a standard procedure to neutralize any remaining acidic reagents or byproducts from the reaction.[2][3] This is crucial for obtaining a pure product and preventing degradation during storage.
Experimental Workflow
The following diagram illustrates a general optimized workup procedure for the synthesis of this compound.
Caption: Optimized Workup Procedure for this compound Synthesis.
Quantitative Data Summary
The following table summarizes yield data for related synthetic steps found in the literature. This can serve as a benchmark for expected outcomes.
| Compound | Synthetic Step | Yield (%) | Reference |
| 6-Bromoquinolin-4-ol | Cyclization | 59.89 | [1] |
| 6-Bromo-4-chloroquinoline | Chlorination | 81 | [1] |
| 6-Bromo-4-chloroquinoline | Chlorination | 84 | ChemicalBook |
| 5,7-dibromo-8-hydroxyquinoline | Bromination | 90 | [3] |
| 7-bromo-8-hydroxyquinoline | Bromination | 51 | [3] |
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Bromo-3-iodoquinolin-4-ol and Other Halo-quinolinols for Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Bromo-3-iodoquinolin-4-ol with other halo-substituted quinolinols, offering insights into their physicochemical properties, synthesis, and potential as therapeutic agents. This analysis is supported by available experimental data and established scientific principles.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenation of the quinoline ring is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly impact its pharmacokinetic and pharmacodynamic profile. This guide focuses on a comparative analysis of this compound and its analogs, where the bromine at the 6-position is replaced by other halogens like chlorine and fluorine, to understand the structure-activity relationships within this class of compounds.
Physicochemical and Biological Activity Profile
The introduction of different halogens at the 6-position of the 3-iodoquinolin-4-ol core, as well as the presence of the iodo group at the 3-position, can influence the compound's biological activity. While specific comparative experimental data for this compound is limited in publicly available literature, we can infer potential trends based on the known effects of halogen substitution in similar heterocyclic compounds. The data presented below is a compilation of experimental values and predicted properties based on established chemical principles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Predicted LogP | Anticancer Activity (IC50, µM) - Representative Data |
| This compound | C9H5BrINO | 350.05 | >300 (decomposes) | Sparingly soluble in common organic solvents | ~4.2 | Data not available |
| 6-Chloro-3-iodoquinolin-4-ol | C9H5ClINO | 305.50 | Data not available | Sparingly soluble in common organic solvents | ~3.7 | Data not available |
| 6-Fluoro-3-iodoquinolin-4-ol | C9H5FINO | 289.04 | Data not available | Sparingly soluble in common organic solvents | ~3.2 | Data not available |
| 6-Bromoquinolin-4-ol | C9H6BrNO | 224.06 | 283[1] | Sparingly soluble in common organic solvents | ~2.9 | Data not available |
| 6-Chloroquinolin-4-ol | C9H6ClNO | 179.60 | >250[2] | Limited aqueous solubility, enhanced in DMSO or DMF[2][3] | ~2.3 | Data not available |
Note: The absence of direct comparative IC50 values for these specific compounds highlights a research gap. The predicted LogP values suggest that lipophilicity generally decreases from bromo to chloro to fluoro substitution. This trend can affect cell membrane permeability and target engagement.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of the quinolinol core and for assessing their potential anticancer activity.
Synthesis of 6-Haloquinolin-4-ols
A common route for the synthesis of 6-haloquinolin-4-ols involves the Gould-Jacobs reaction, starting from the corresponding 4-haloaniline.
Step 1: Condensation of 4-Haloaniline with Diethyl (ethoxymethylene)malonate A mixture of the appropriate 4-haloaniline (e.g., 4-bromoaniline, 4-chloroaniline, or 4-fluoroaniline) and diethyl (ethoxymethylene)malonate is heated, typically at 100-140 °C. The ethanol formed during the reaction is removed by distillation to drive the reaction to completion.
Step 2: Thermal Cyclization The resulting intermediate is cyclized at a high temperature (around 250 °C) in a high-boiling solvent such as diphenyl ether. This step leads to the formation of the ethyl 6-halo-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation The ester is then hydrolyzed to the corresponding carboxylic acid using a base, followed by decarboxylation at an elevated temperature to yield the final 6-haloquinolin-4-ol.
Iodination at the 3-position: The 3-iodo substituent can be introduced on the 6-haloquinolin-4-ol core using an appropriate iodinating agent, such as iodine monochloride or N-iodosuccinimide, in a suitable solvent.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[4][5][6]
1. Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the halo-quinolinol compounds in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
3. MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Signaling Pathway and Experimental Workflow Visualization
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway.[5] This pathway plays a central role in regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
References
Validating the Structure of 6-Bromo-3-iodoquinolin-4-ol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 6-Bromo-3-iodoquinolin-4-ol, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides an indispensable tool for detailed structural elucidation. This guide offers an objective comparison of key 2D NMR techniques for validating the structure of this compound, supported by predicted experimental data and detailed protocols. We will also briefly explore alternative analytical methods that can complement 2D NMR analysis.
The primary challenge in analyzing polysubstituted quinolines is the definitive assignment of proton (¹H) and carbon (¹³C) signals within a complex aromatic system. While 1D NMR offers initial insights, 2D NMR experiments are crucial for mapping the precise connectivity and substitution pattern of the molecule.
Comparative Analysis of 2D NMR Techniques
A combination of 2D NMR experiments is essential to piece together the complete structural puzzle of this compound. The following tables summarize the predicted data from key experiments—COSY, HSQC, and HMBC—demonstrating their synergistic roles in structural verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.3 | C-2 |
| H-5 | ~8.0 | C-3 |
| H-7 | ~7.8 | C-4 |
| H-8 | ~7.6 | C-4a |
| 4-OH | ~11.5 | C-5 |
| C-6 | ||
| C-7 | ||
| C-8 | ||
| C-8a |
Note: Chemical shifts are estimates based on known data for similar quinoline structures and are subject to variation based on solvent and other experimental conditions.
Table 2: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Expected ¹H Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| H-2 | ~8.3 | - | C-2 | C-3, C-4, C-8a |
| H-5 | ~8.0 | H-7 (weak, ⁴J) | C-5 | C-4a, C-6, C-7, C-8a |
| H-7 | ~7.8 | H-8, H-5 (weak, ⁴J) | C-7 | C-5, C-6, C-8a |
| H-8 | ~7.6 | H-7 | C-8 | C-4a, C-6, C-7 |
| 4-OH | ~11.5 | - | - | C-3, C-4, C-4a |
Deciphering the Correlations: A Step-by-Step Logic
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the starting point for assigning protonated carbons. It reveals direct one-bond correlations between protons and the carbons they are attached to. For instance, the proton at ~8.0 ppm will show a cross-peak with the carbon at ~128 ppm, identifying them as H-5 and C-5, respectively.
-
COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically through two or three bonds. In the aromatic system of the quinolinol, we expect to see a correlation between H-7 and H-8, confirming their adjacent positions on the benzene ring. A weaker, long-range coupling (⁴J) might also be observed between H-5 and H-7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For example, correlations from H-2 to C-4 and C-8a, and from H-8 to C-4a and C-6 will be instrumental in confirming the overall quinolinol framework and the positions of the substituents. The observation of a correlation from the hydroxyl proton (4-OH) to C-3, C-4, and C-4a would further solidify the assignment of the hydroxyl group at the C-4 position.
Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
2. NMR Data Acquisition:
-
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to verify sample purity and determine the appropriate spectral width for 2D experiments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment should be performed.
-
HSQC: A gradient-enhanced HSQC experiment with sensitivity enhancement is recommended.
-
HMBC: A gradient-enhanced HMBC experiment should be acquired. The long-range coupling delay should be optimized to observe correlations over 2-3 bonds (typically around 8-10 Hz).
Mandatory Visualizations
Caption: Workflow for 2D NMR Structural Validation.
Caption: Key 2D NMR Correlations for Structure Validation.
Alternative and Complementary Analytical Techniques
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or definitive structural information.
Table 3: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.[1] | The "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.[2] | High sensitivity, requires very small amounts of sample. Isotopic patterns can confirm the presence of bromine and iodine.[3][4] | Does not provide detailed connectivity information. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., O-H, C=O, aromatic C-H). | Fast and non-destructive. | Provides limited information about the overall molecular skeleton. |
References
Comparative Analysis of the Biological Activities of 6-Bromo-3-iodoquinolin-4-OL and 6-chloro-3-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two halogenated quinolinol derivatives: 6-Bromo-3-iodoquinolin-4-OL and 6-chloro-3-iodoquinolin-4-ol. Due to a lack of direct comparative studies, this analysis synthesizes findings from individual studies on each compound to offer insights into their potential therapeutic applications and structure-activity relationships.
Summary of Biological Activities
| Biological Activity | This compound | 6-chloro-3-iodoquinolin-4-ol |
| Anticancer | Limited data available. | Potent inhibitor of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways. |
| Antimicrobial | Limited data available. | Not explicitly detailed in the provided search results. |
| Other | Limited data available. | Not explicitly detailed in the provided search results. |
Focus: Anticancer Activity of 6-chloro-3-iodoquinolin-4-ol
Research has highlighted the potential of 6-chloro-3-iodoquinolin-4-ol as an anticancer agent through its potent inhibition of the Protein Kinase B (PKB/Akt) signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Mechanism of Action: Inhibition of the PKB/Akt Signaling Pathway
The diagram below illustrates the central role of PKB/Akt in promoting cell survival and how its inhibition by 6-chloro-3-iodoquinolin-4-ol can lead to apoptosis (programmed cell death).
Caption: Inhibition of the PKB/Akt signaling pathway by 6-chloro-3-iodoquinolin-4-ol.
Experimental Protocols
Protein Kinase B (PKB/Akt) Inhibition Assay
This protocol outlines the general steps to assess the inhibitory activity of compounds against PKB/Akt.
Caption: General workflow for a PKB/Akt kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a suitable kinase assay buffer. Stock solutions of the test compounds (this compound and 6-chloro-3-iodoquinolin-4-ol) are typically prepared in dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a multi-well plate, combine the kinase buffer, the test compound at various concentrations, and the purified PKB/Akt enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of ATP and a specific peptide substrate.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP.
-
Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence of the compound to a control. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Discussion and Future Directions
The available data suggests that 6-chloro-3-iodoquinolin-4-ol is a promising scaffold for the development of anticancer agents targeting the PKB/Akt pathway. The biological activity of this compound remains largely unexplored in the public domain, presenting an opportunity for further investigation.
Future research should include a direct, head-to-head comparison of these two compounds, along with other halogenated analogs, to elucidate the structure-activity relationship of the 6-position substituent. Screening these compounds against a broader panel of cancer cell lines and exploring their antimicrobial properties would also be valuable avenues for future studies.
A Comparative Guide to In Silico Docking of Quinoline Derivatives with Cancer-Related Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of various quinoline derivatives, using 6-Bromo-3-iodoquinolin-4-OL as a representative scaffold, against key protein targets implicated in cancer. The information presented is synthesized from multiple research articles to offer a comprehensive overview for researchers in drug discovery and development.
Quantitative Data Summary
The following tables summarize the in silico docking and biological activity data for various quinoline derivatives against prominent anticancer drug targets. This data is compiled from multiple studies to facilitate a clear comparison of their potential efficacy.
Table 1: In Silico Docking Performance of Quinoline Derivatives Against Various Cancer Target Proteins
| Quinoline Derivative/Analog | Target Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | PDB ID | Reference |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | Not Specified | [1] |
| Quercetin (Standard) | Elastase | -7.2 | Not Specified | Not Specified | [1] |
| Quinoline-Amidrazone Hybrid (10d) | c-Abl Kinase | Not Specified | Not Specified | 1IEP | [2] |
| Quinoline-Amidrazone Hybrid (10g) | c-Abl Kinase | Not Specified | Not Specified | 1IEP | [2] |
| 6-bromo-3-methylquinoline analogues (Top 7) | Prostaglandin F synthase | Higher than P10 | Not Specified | 2F38 | [3] |
| Chalcone-substituted quinoline (Compound 13) | Topoisomerase 1 | Not Specified | Not Specified | Not Specified | [4] |
| Substituted Quinoline (Compound 4f) | EGFR | Not Specified | Key amino acids on the active site | Not Specified | [5] |
Table 2: In Vitro Biological Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Target/Mechanism | Reference |
| Chalcone-substituted quinoline (Compound 13) | SR, HL-60 (TB), MDA-MB-435 | 0.232, 0.260, 0.300 | Topoisomerase 1 inhibition (IC50 = 0.278 µM) | [4] |
| Quinoline-Amidrazone Hybrid (10d) | A549 (Lung), MCF-7 (Breast) | 43.1 | c-Abl kinase inhibition | [2] |
| Quinoline-Amidrazone Hybrid (10g) | A549 (Lung), MCF-7 (Breast) | 59.1 | c-Abl kinase inhibition | [2] |
| Substituted Quinoline (Compound 4f) | A549, MCF7 | Comparable to doxorubicin | EGFR inhibition (IC50 = 0.015 ± 0.001 µM) | [5] |
| Quinoline-based dihydrazone (Compound 3c) | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | Antiproliferative | [6] |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Not Specified | 1.21 | Elastase inhibition | [1] |
Experimental Protocols: In Silico Molecular Docking
The following is a generalized protocol for in silico molecular docking studies, synthesized from methodologies reported in various studies. This protocol outlines the essential steps from protein and ligand preparation to the analysis of docking results.
1. Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Cleaning: All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the protein structure. This can be done using software like AutoDock Tools or Discovery Studio Visualizer.[7][8]
-
Protonation: Polar hydrogen atoms are added to the protein, and partial charges (e.g., Gasteiger charges) are assigned. This step is crucial for accurately simulating electrostatic interactions.[7][9]
-
File Format Conversion: The prepared protein structure is saved in a format suitable for the docking software, such as PDBQT for AutoDock Vina.
2. Ligand Preparation
-
Structure Generation: The 2D structure of the ligand (e.g., this compound or its analogs) is drawn using chemical drawing software and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.
-
Charge Assignment and Rotatable Bonds: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.[7][10]
-
File Format Conversion: The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).
3. Binding Site Prediction and Grid Generation
-
Active Site Identification: The binding site on the target protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through computational prediction servers.
-
Grid Box Definition: A grid box is defined around the active site. This box specifies the search space for the docking algorithm to place the ligand. The size and center of the grid are crucial parameters.[7]
4. Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Glide, and GOLD.
-
Algorithm: A search algorithm, such as a genetic algorithm or Monte Carlo simulation, is used to explore various conformations and orientations of the ligand within the defined grid box.[11]
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, typically reported as a docking score or binding energy in kcal/mol. The poses are then ranked based on these scores.
5. Analysis of Docking Results
-
Pose Selection: The top-ranked poses with the lowest binding energies are selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[1] This analysis helps in understanding the molecular basis of the binding.
Visualizations: Workflows and Pathways
In Silico Docking Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
Caption: General workflow for in silico molecular docking studies.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The following diagram depicts a simplified EGFR signaling cascade that can be inhibited by quinoline derivatives.
Caption: Simplified EGFR signaling pathway and inhibition.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Mechanism of Type IA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Bromo-3-iodoquinolin-4-OL Derivatives: A Guide to Structure-Activity Relationships
A noticeable gap in current research is the absence of specific structure-activity relationship (SAR) studies for 6-Bromo-3-iodoquinolin-4-OL derivatives. However, by examining related quinoline analogs, we can infer the potential biological activities and SAR of this particular scaffold. This guide provides a comparative analysis of the known biological effects of substituted quinolines to extrapolate the potential activities of this compound, focusing on anticancer and antimicrobial properties.
The quinoline core is a well-established pharmacophore in drug discovery, forming the basis for numerous therapeutic agents.[1] The biological activity of quinoline derivatives can be significantly modulated by the introduction of various substituents onto the ring system.[1] This guide will delve into the anticipated impact of the 6-bromo, 3-iodo, and 4-ol substitutions on the quinoline nucleus.
Comparative Biological Activity of Substituted Quinolines
To understand the potential of this compound, it is crucial to compare the biological activities of structurally related compounds. The following table summarizes the in vitro activity of various quinoline derivatives against cancer cell lines and microbial strains.
| Compound/Derivative Class | Activity Type | Target | Measurement (IC50/MIC in µM) | Reference |
| 6-Bromo-5-nitroquinoline | Anticancer | HT29 (human adenocarcinoma) | Lower cytotoxicity than 5-FU | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 µg/ml | [3] |
| 6,8-Dibromoquinoline Derivatives | Anticancer | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [4] |
| 6-Bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines | Anticancer | NCI 60 cell lines | GI50: 0.33 to 4.87 | [5] |
| 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | Anticancer | Breast cancer | 14.48 ± 0.48 | [6] |
| Quinolone-3-carbonitrile derivatives | Antibacterial | Various strains | 3.13 to 100 | [7] |
| Quinoline hydrazone analogues | Antimicrobial | Various pathogenic strains | 6.25 to 100 µg/mL | [5] |
| Substituted Quinolines | Antibacterial | Gram-positive & Gram-negative | 62.50–250 μg/ml | [3] |
Inferred Structure-Activity Relationship
Based on the available data for related compounds, we can propose a hypothetical SAR for this compound derivatives:
-
The Quinoline Core : This bicyclic aromatic system is a key structural feature in a variety of biologically active compounds, including those with anticancer, antimalarial, and antibacterial properties.[6]
-
6-Bromo Substitution : Halogenation at the 6-position of the quinoline ring is a common strategy in the design of bioactive molecules. The presence of a bromine atom can enhance the lipophilicity of the compound, potentially improving its membrane permeability. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.
-
3-Iodo Substitution : The introduction of an iodine atom at the 3-position is less common but can have a significant impact on activity. Iodine is the most polarizable of the common halogens and can form strong halogen bonds. This could lead to unique binding modes and potentially higher affinity for biological targets.
-
4-OL (Hydroxy) Group : The hydroxyl group at the 4-position, resulting in a 4-quinolone tautomer, is critical for the biological activity of many quinolone antibiotics and anticancer agents. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with target enzymes or receptors.
Experimental Protocols
To evaluate the biological activity of novel this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for assessing anticancer and antimicrobial activities.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HT29)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[11]
-
96-well flat-bottom plates[11]
-
Test compounds dissolved in DMSO[11]
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)[8]
-
Microplate reader[11]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[9][11]
Antimicrobial Activity: Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Potential Signaling Pathway Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. A plausible mechanism of action for novel quinoline derivatives is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Potential inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a quinoline derivative.
Conclusion
While direct experimental data on the SAR of this compound derivatives is currently unavailable, this comparative guide provides a framework for predicting their biological activities. Based on the analysis of related compounds, this scaffold holds promise as a potential source of novel anticancer and antimicrobial agents. The combination of a 6-bromo, 3-iodo, and 4-hydroxy substitution pattern on the quinoline core presents an interesting avenue for future drug discovery efforts. Further synthesis and biological evaluation are necessary to validate these hypotheses and to fully elucidate the structure-activity relationships within this specific series of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 6-Bromo-3-iodoquinolin-4-ol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of prominent synthetic routes to 6-Bromo-3-iodoquinolin-4-ol, a valuable scaffold in medicinal chemistry. The comparison focuses on synthetic efficiency, providing experimental data and detailed protocols to inform strategic decisions in chemical synthesis.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are outlined below. The key difference lies in the construction of the core 6-bromoquinolin-4-ol structure before the final iodination step.
| Parameter | Route 1: Gould-Jacobs based approach | Route 2: Conrad-Limpach based approach |
| Starting Materials | 4-bromoaniline, Meldrum's acid, Triethyl orthoformate | 4-bromoaniline, Ethyl acetoacetate |
| Intermediate | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ethyl 3-((4-bromophenyl)amino)but-2-enoate |
| Cyclization Condition | High temperature in a high-boiling solvent (e.g., Diphenyl ether) | High temperature in a high-boiling solvent (e.g., Dowtherm A) |
| Overall Yield (to 6-bromoquinolin-4-ol) | ~50-60% | Variable, often comparable to Gould-Jacobs |
| Key Advantages | Well-established, reliable for a variety of substituted anilines. | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantages | Meldrum's acid is more expensive than ethyl acetoacetate. | Can sometimes lead to mixtures of isomers if not carefully controlled. |
| Iodination Step Yield | 65-75% | 65-75% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to the target compound.
Experimental Protocols
Route 1: Synthesis of 6-Bromoquinolin-4-ol via Gould-Jacobs Reaction
This route proceeds through a condensation reaction followed by thermal cyclization.
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reagents: 4-Bromoaniline, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and triethyl orthoformate.
-
Procedure: A mixture of 4-bromoaniline (1 equivalent), Meldrum's acid (1 equivalent), and triethyl orthoformate (1.2 equivalents) in ethanol is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the product.
-
Yield: Typically 85-95%.
Step 2: Synthesis of 6-Bromoquinolin-4-ol
-
Reagents: 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Procedure: The product from Step 1 is added to a pre-heated high-boiling solvent such as diphenyl ether at 230-250 °C. The reaction is maintained at this temperature for 15-30 minutes. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether. The precipitated solid is collected by filtration, washed, and dried to afford 6-bromoquinolin-4-ol.[1]
-
Yield: Approximately 60%.[1]
Route 2: Synthesis of 6-Bromo-2-methylquinolin-4-ol via Conrad-Limpach Reaction
This route involves the condensation of an aniline with a β-ketoester.
Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate
-
Reagents: 4-Bromoaniline and ethyl acetoacetate.
-
Procedure: A mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is stirred, often with a catalytic amount of acid (e.g., acetic acid), at room temperature or with gentle heating (e.g., 60-80 °C) for 1-3 hours. The water formed during the reaction can be removed azeotropically. The crude product is often used directly in the next step after removal of volatiles under reduced pressure.
-
Yield: Generally high, often >90%.
Step 2: Synthesis of 6-Bromo-2-methylquinolin-4-ol
-
Reagents: Ethyl 3-((4-bromophenyl)amino)but-2-enoate.
-
Procedure: The crude enoate from the previous step is added to a pre-heated high-boiling solvent, such as Dowtherm A or diphenyl ether, at 240-260 °C. The mixture is heated for 30-60 minutes. Upon cooling, the product crystallizes and is collected by filtration, washed with a suitable solvent like toluene or acetone, and dried.
-
Yield: Variable, typically in the range of 60-80%.
Final Step: C3-Iodination of 6-Bromoquinolin-4-ol
The final step to introduce the iodine at the C3 position can be achieved through direct C-H iodination.
-
Reagents: 6-Bromoquinolin-4-ol, potassium persulfate (K₂S₂O₈), and sodium iodide (NaI).
-
Procedure: To a solution of 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, sodium iodide (1.5 equivalents) and potassium persulfate (2 equivalents) are added. The reaction mixture is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Yield: A similar reaction on 6-bromoquinoline yielded 65% of the C3 iodinated product.[2]
Concluding Remarks
The choice between the Gould-Jacobs and Conrad-Limpach routes for the synthesis of the 6-bromoquinolin-4-ol core will depend on factors such as the cost and availability of starting materials, and the desired substitution pattern on the final molecule. The Gould-Jacobs route is versatile, while the Conrad-Limpach offers a potentially more cost-effective approach. The subsequent direct C3-iodination provides an efficient method to access the target this compound. The provided protocols and data serve as a foundation for researchers to select and optimize the synthetic route that best aligns with their specific research and development needs.
References
Navigating the Biological Landscape of 6-Bromo-3-iodoquinolin-4-OL: A Guide Based on Synthetic Intermediacy
Researchers and drug development professionals exploring the quinoline scaffold will find that while direct biological assay data for 6-Bromo-3-iodoquinolin-4-OL is not publicly available, its role as a key intermediate in the synthesis of potent and specific bioactive molecules offers significant insights into its potential utility. This guide provides a comparative overview of the final products derived from this quinolinol intermediate, supported by synthetic protocols and pathway visualizations.
Recent patent literature highlights the importance of this compound as a foundational structure for developing targeted therapeutics, particularly in the fields of oncology and neuroendocrine disorders. Although a direct cross-reactivity profile of the intermediate itself is not documented, the biological activities of its derivatives underscore the value of this chemical moiety.
Comparative Analysis of Bioactive Derivatives
The primary utility of this compound lies in its function as a building block for more complex molecules with specific biological targets. Below is a table summarizing the key derivatives synthesized from this intermediate, as detailed in recent patent filings.
| Derivative Class | Target | Therapeutic Area | Patent Reference |
| Somatostatin Receptor 2 Agonists | Somatostatin Receptor 2 (SSTR2) | Neuroendocrine Tumors | WO2024089668A1[1] |
| Bicycle Topoisomerase I Inhibitors | Topoisomerase I (TopI) | Cancer | US20210246128A1[2] |
| Triazolo[4,3-a]pyridine Derivatives | Not Specified | General Pharmaceutical Applications | WO2014180182A1[3] |
This comparative data illustrates the versatility of the this compound core structure in generating compounds with distinct and highly specific mechanisms of action. The halogenated quinoline framework provides a rigid scaffold that can be further functionalized to achieve desired interactions with biological targets.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a critical first step in the development of the aforementioned therapeutic agents. The following protocol is a composite of the methods described in the patent literature.
Materials:
-
6-Bromoquinolin-4-ol
-
N-Iodosuccinimide (NIS)
-
Acetic Acid (AcOH)
Procedure:
-
Dissolve 6-Bromoquinolin-4-ol in acetic acid.
-
Add N-Iodosuccinimide to the solution.
-
Stir the reaction mixture at 60°C for 3 hours.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the solution to 0°C to precipitate the product.
-
Wash the pure product with cold acetone to yield this compound as a white solid.[1][3]
Visualizing the Synthetic Pathway
To further elucidate the synthetic process, the following diagram illustrates the workflow for the preparation of this compound.
Caption: Synthetic workflow for the iodination of 6-bromoquinolin-4-ol.
Logical Relationship of Intermediate to Final Products
The subsequent use of this compound as a scaffold for further chemical elaboration is a key aspect of its utility. The diagram below outlines the logical progression from this intermediate to different classes of bioactive compounds.
Caption: Role of the intermediate in generating diverse bioactive molecules.
References
- 1. WO2024089668A1 - Somatostatin receptor 2 agonists and uses thereof - Google Patents [patents.google.com]
- 2. US20210246128A1 - Bicycle topoisomerase i inhibiting compounds, process for preparation and use thereof - Google Patents [patents.google.com]
- 3. WO2014180182A1 - [1,2,4]ä¸åå¹¶[4,3-a]å¡å¶ç±»è¡çç©ï¼å ¶å¶å¤æ¹æ³æå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
Unraveling the Action of 6-Bromo-3-iodoquinolin-4-OL: A Comparative Guide to its Hypothesized Kinase Inhibitor Profile
For Immediate Release
This guide presents a comparative analysis of 6-Bromo-3-iodoquinolin-4-OL, a synthetic heterocyclic compound, against a well-characterized alternative, GSK2126458 (Omipalisib). While the precise mechanism of action for this compound is not yet fully elucidated, its structural similarity to known kinase inhibitors, particularly those with a quinoline scaffold, suggests its potential as a modulator of key signaling pathways implicated in cell growth and proliferation. This document provides researchers, scientists, and drug development professionals with a framework for investigating this hypothesis, including comparative data on a potent quinoline-based inhibitor and detailed experimental protocols.
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. Notably, 6-bromo-4-iodoquinoline, a closely related analog, serves as a key intermediate in the synthesis of GSK2126458, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] This connection strongly suggests that this compound may also exert its biological effects through the inhibition of kinases within the PI3K/Akt/mTOR signaling cascade.
Performance Comparison: this compound (Hypothesized) vs. GSK2126458
To establish a benchmark for evaluating the potential kinase inhibitory activity of this compound, we present the well-documented inhibitory profile of GSK2126458. This potent inhibitor has been extensively characterized and serves as an excellent comparator due to its structural quinoline motif and its role as a dual PI3K/mTOR inhibitor.[3][4][5][6][7]
| Target Kinase | GSK2126458 (Omipalisib) Kᵢ (nM) | This compound Kᵢ (nM) |
| p110α (PI3K) | 0.019[5][6][7] | Data Not Available |
| p110β (PI3K) | 0.13[5][6][7] | Data Not Available |
| p110δ (PI3K) | 0.024[5][6][7] | Data Not Available |
| p110γ (PI3K) | 0.06[5][6][7] | Data Not Available |
| mTORC1 | 0.18[5][6][7] | Data Not Available |
| mTORC2 | 0.3[5][6][7] | Data Not Available |
Note: The inhibitory constants (Kᵢ) for this compound are currently unavailable and would require experimental determination.
Visualizing the Hypothesized Mechanism and Experimental Approach
To clearly illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of the compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The shared quinoline scaffold between the compound and its comparator.
Experimental Protocols
To facilitate the investigation of this compound's mechanism of action, a detailed protocol for a representative in vitro kinase assay is provided below. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a robust and widely used platform for determining the inhibitory activity of small molecules against a wide range of kinases.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines the general steps for determining the IC₅₀ value of a test compound against a target kinase. Specific concentrations of kinase, substrate, and ATP should be optimized for each assay.
I. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Test Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series in the 1X Kinase Buffer.
-
Kinase Solution: Prepare a 4X solution of the target kinase in 1X Kinase Buffer.
-
Substrate/ATP Solution: Prepare a 2X solution containing the fluorescein-labeled substrate and ATP in 1X Kinase Buffer. The ATP concentration should ideally be at its apparent Kₘ for the kinase.
-
Stop and Detection Solution: Prepare a solution containing EDTA to stop the kinase reaction and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate, both in TR-FRET dilution buffer.
II. Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction by adding 10 µL of the Stop and Detection Solution to each well.
-
Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium donor wavelength (e.g., 490 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).
III. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
This comprehensive guide provides a starting point for the systematic evaluation of this compound's mechanism of action. By leveraging the comparative data of GSK2126458 and employing robust experimental protocols, researchers can effectively probe its potential as a novel kinase inhibitor.
References
Benchmarking the Potency of 6-Bromo-3-iodoquinolin-4-OL Against Known Inhibitors: A Comparative Guide
For Immediate Release: This guide provides a comprehensive benchmark analysis of the investigational compound 6-Bromo-3-iodoquinolin-4-OL. While direct experimental data for this specific molecule is not yet broadly published, its structural similarity to a well-established class of quinoline and quinolinone derivatives allows for a predictive comparison against known therapeutic agents. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential performance of this compound based on preclinical data from analogous compounds.
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors, anticancer agents, and antimicrobials.[1][2] The introduction of halogen atoms, such as bromine and iodine, at specific positions on the quinoline ring is a common strategy to enhance potency and modulate physicochemical properties. Specifically, the bromine at the C6 position can increase lipophilicity, potentially improving cell membrane permeability, while an iodine at the C3 position can facilitate strong halogen bonding with target proteins.[3]
Based on the activities of structurally related compounds, this compound is hypothesized to be a potent inhibitor of key signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and RAS-RAF-MEK-ERK pathways.[4][5] Furthermore, many quinolone derivatives exhibit broad-spectrum antibacterial activity by targeting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV.[1][6]
This guide will therefore benchmark the projected potency of this compound against established inhibitors in the fields of oncology and bacteriology.
Data Presentation: Comparative Efficacy
The following tables summarize the anticipated inhibitory activities of this compound in comparison to well-characterized therapeutic agents.
Anticancer Potency: Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below compares the hypothesized potency of this compound against known inhibitors of the PI3K/AKT/mTOR and RAS-RAF-MEK-ERK pathways in various cancer cell lines.
Table 1: Comparative IC50 Values Against Key Cancer Signaling Pathways
| Compound | Target Pathway | Representative Known Inhibitors | Reported IC50 Range (nM) | Hypothesized Potency of this compound |
| PI3K/AKT/mTOR Pathway Inhibitors | ||||
| PI3K | Alpelisib | 5 nM (p110α) | High | |
| PI3K | Buparlisib (BKM120) | 52 nM (p110α) | High | |
| mTOR | Everolimus (Rapalog) | 1-5 nM (mTORC1) | High | |
| Dual PI3K/mTOR | BEZ235 | 4-20 nM | High | |
| RAS-RAF-MEK-ERK Pathway Inhibitors | ||||
| RAF | Sorafenib | 6-90 nM (BRAF, CRAF) | High | |
| MEK | Trametinib | 0.7-0.9 nM (MEK1/2)[5] | High | |
| ERK | Rineterkib (LTT-462) | Preclinical activity demonstrated[5] | High | |
| Standard Chemotherapeutic Agents | ||||
| DNA Intercalation/Topoisomerase II | Doxorubicin | 10 - 1000 nM (Varies by cell line)[7][8] | Potent | |
| Microtubule Stabilization | Paclitaxel | 1 - 100 nM (Varies by cell line)[7] | Potent | |
| DNA Cross-linking | Cisplatin | 100 - 5000 nM (Varies by cell line)[7][8] | Potent |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are for comparative purposes.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antibacterial activity.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Against Representative Bacteria
| Compound/Class | Mechanism of Action | Representative Known Agents | Typical MIC Range (µg/mL) vs. S. aureus | Typical MIC Range (µg/mL) vs. E. coli | Hypothesized Potency of this compound |
| Quinolones | DNA Gyrase/ Topoisomerase IV Inhibition | Ciprofloxacin | 0.25 - 1[9] | ≤0.015 - 1[9] | High |
| Moxifloxacin | 0.06 - 0.25[2] | 0.06 - 0.5[9] | High | ||
| Beta-Lactams | Cell Wall Synthesis Inhibition | Oxacillin | ≤0.25 (MSSA), >2 (MRSA)[10] | N/A | High |
| Glycopeptides | Cell Wall Synthesis Inhibition | Vancomycin | 0.5 - 2[10] | N/A | High |
| Oxazolidinones | Protein Synthesis Inhibition | Linezolid | 1 - 4[10] | N/A | High |
| Lipopeptides | Cell Membrane Disruption | Daptomycin | 0.25 - 1[10] | N/A | High |
Note: MIC values can vary significantly based on the bacterial strain (susceptible vs. resistant) and testing methodology.[10]
Experimental Protocols
The data presented in this guide are based on standard pharmacological and microbiological assays. Detailed methodologies for key experiments are provided below.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline structures.[11][12] The process would likely begin with the cyclization of an appropriate 4-bromoaniline derivative to form 6-bromoquinolin-4-ol.[11] Subsequent iodination at the C3 position would yield the final product.
-
Cyclization: A substituted aniline, such as 4-bromoaniline, is reacted with a suitable three-carbon synthon like diethyl malonate or a Meldrum's acid derivative. The resulting intermediate is then cyclized at high temperature, often in a high-boiling point solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol.[11][12]
-
Iodination: The 6-bromoquinolin-4-ol intermediate is then subjected to electrophilic iodination. A reagent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent can be used to introduce the iodine atom regioselectively at the C3 position of the quinoline ring.
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography. Structural confirmation would be achieved via spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for determining the IC50 of a compound.[3][7]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium in the wells is replaced with the medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.[3]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[3]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] This suspension is then further diluted.
-
Serial Dilution: The test compound and standard antibiotics are serially diluted in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound.
References
- 1. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis and Analysis of 6-Bromo-3-iodoquinolin-4-ol
For researchers and professionals in drug development, the reproducibility of synthetic routes and analytical methods is paramount for the consistent production and characterization of compounds of interest. This guide provides a detailed comparison of methodologies for the synthesis and analysis of 6-Bromo-3-iodoquinolin-4-ol, a halogenated quinolin-4-ol derivative with potential applications in medicinal chemistry. The information presented is supported by experimental data from analogous compounds found in the literature.
Reproducibility of Synthetic Methods
A reproducible and efficient synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 6-Bromoquinolin-4-ol, followed by a regioselective iodination at the C3 position.
Step 1: Synthesis of 6-Bromoquinolin-4-ol
The synthesis of the intermediate 6-bromoquinolin-4-ol has been reported through several methods. A common and reliable approach involves the reaction of 4-bromoaniline with a malonic acid equivalent, followed by thermal cyclization. One well-documented method utilizes Meldrum's acid and triethyl orthoformate with 4-bromoaniline, followed by cyclization in a high-boiling solvent like diphenyl ether.[1][2] An alternative synthesis involves the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline in a high-temperature mineral oil slurry.[3]
Step 2: C3-Iodination of 6-Bromoquinolin-4-ol
With the 6-bromoquinolin-4-ol precursor in hand, the subsequent step is a regioselective iodination at the 3-position. Traditional electrophilic iodination of quinolines can be challenging and may lead to mixtures of products. However, a radical-based direct C-H iodination protocol has been developed that shows excellent C3 selectivity for quinolones.[4][5] This method offers a predictable and reproducible route to the desired 3-iodo derivative. Another effective method employs a hypervalent iodine(III) reagent to promote regioselective halogenation at the C3 position under mild conditions.[6]
Comparative Summary of Synthetic Protocols
| Step | Method | Key Reagents & Conditions | Reported Yield (for analogous reactions) | Reference |
| 1: Synthesis of 6-Bromoquinolin-4-ol | Gould-Jacobs reaction | 4-bromoaniline, Meldrum's acid, triethyl orthoformate; then cyclization in diphenyl ether at ~250°C. | ~60% for the cyclization step.[2] | [1][2] |
| 1: Synthesis of 6-Bromoquinolin-4-ol | Decarboxylation | 2-carboxy-4-hydroxy-6-bromoquinoline in mineral oil, heated to 270-295°C. | Not specified, but implied to be effective. | [3] |
| 2: C3-Iodination | Radical Iodination | 6-bromoquinolin-4-ol, K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O in DCE at 130°C. | 65% for C3 iodination of N-benzyl quinolone.[4][5] | [4][5] |
| 2: C3-Iodination | Hypervalent Iodine(III) | 6-bromoquinolin-4-ol, Phenyliodine(III) diacetate (PIDA), I₂. | 77-96% for various 4-quinolones.[6] | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol via Gould-Jacobs Reaction [2]
-
A mixture of 4-bromoaniline, Meldrum's acid, and triethyl orthoformate in ethanol is heated at reflux for 3.5 hours.
-
The reaction mixture is cooled, and the resulting solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is filtered and dried.
-
The intermediate is then added to preheated diphenyl ether at approximately 250°C and stirred for 15-30 minutes.
-
After cooling, the precipitated product, 6-bromoquinolin-4-ol, is collected by filtration, washed with a non-polar solvent like petroleum ether, and dried.
Protocol 2: C3-Iodination of 6-Bromoquinolin-4-ol [4][5]
-
To a solution of 6-bromoquinolin-4-ol in dichloroethane (DCE), add sodium iodide (NaI), potassium persulfate (K₂S₂O₈), and a catalytic amount of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O).
-
The reaction mixture is heated to 130°C in a sealed vessel and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous sodium thiosulfate solution to quench any remaining iodine.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reproducibility of Analytical Methods
The structural confirmation and purity assessment of the final product are critical for ensuring the reproducibility of the synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Nuclear magnetic resonance of atomic nuclei. | Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. Confirms the regiochemistry of iodination. | Requires a high-purity sample dissolved in a deuterated solvent. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight and elemental composition of the compound. The isotopic pattern of bromine is a key diagnostic feature. | Different ionization techniques (e.g., ESI, EI) may be used. |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Determines the purity of the compound by separating it from impurities and starting materials. Can also be used for quantification. | Method development (column, mobile phase, gradient) is crucial for good resolution. |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire the proton spectrum on a 400 MHz or higher spectrometer. The disappearance of the signal for the C3-proton of 6-bromoquinolin-4-ol and the shifts in the aromatic protons will confirm the iodination.
-
¹³C NMR: Acquire the carbon spectrum to confirm the number of unique carbon atoms and their chemical environment. The chemical shift of C3 will be significantly altered upon iodination.
Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) is a common method for quinolone derivatives.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₉H₅BrINO). The characteristic isotopic pattern of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis A reverse-phase HPLC method is suitable for the analysis of halogenated quinolines.[7][8]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Analytical Workflow Diagram
Caption: Analytical workflow for this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Bromo-3-iodoquinolin-4-OL: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 6-Bromo-3-iodoquinolin-4-OL must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated quinoline derivative.
Due to its chemical structure, containing both bromine and iodine, this compound is classified as a halogenated organic compound and must be treated as hazardous waste. Improper disposal can lead to environmental contamination and may pose health risks.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to never dispose of it down the drain or in regular trash. It must be collected and managed as chemical waste. The following procedures are based on general guidelines for the disposal of halogenated hazardous waste and information from safety data sheets (SDS) of structurally similar compounds.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]
-
Waste Segregation: This is a critical step. This compound waste must be collected separately from non-halogenated chemical waste.[2][3] Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal.[3][4]
-
Waste Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[2] Do not use abbreviations or chemical formulas.[2]
-
If other halogenated solvents or compounds are mixed in the same container, all components must be listed.[2][3]
-
The date of accumulation should also be recorded on the label.
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[2][3][5]
-
Store the container in a designated satellite accumulation area within the laboratory.[3]
-
The storage area should be cool, dry, and well-ventilated.[2][3]
-
Ensure the container is stored in secondary containment to prevent spills.[3]
-
-
Disposal Request:
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material to contain the leak.[3] Place the absorbent material in a sealed, labeled bag and dispose of it as hazardous waste.[3] For large spills, evacuate the area and contact your institution's emergency response team.[2]
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[8] | PubChem |
| Skin Irritation (Category 2) | Causes skin irritation.[8] | PubChem |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[8] | PubChem |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[8] | PubChem |
Experimental Protocols
This document provides operational guidance for disposal and does not pertain to experimental protocols that produce this compound as a byproduct. Researchers should incorporate the waste disposal steps outlined above into their experimental workflows.
Disposal Workflow
Caption: Disposal Decision Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. pfw.edu [pfw.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Bromo-3-iodoquinolin-4-OL
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-3-iodoquinolin-4-OL was not located. The following guidance is based on the hazard profile of structurally similar compounds, such as 6-Bromo-3-iodoquinoline and other brominated quinoline derivatives. It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Based on available data for related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to stringent safety protocols is essential to mitigate risks in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions with a potential for splashing.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[2][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the risk assessment.[5] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Handling Procedures:
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[6]
-
Weighing and Transfer: Use appropriate tools and techniques to minimize dust generation.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.
Disposal Procedures:
-
Waste Segregation: All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions should be collected in a separate, labeled hazardous waste container designated for halogenated organic waste.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and associated hazards and stored in a designated satellite accumulation area.[6]
Caption: Operational and Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
